molecular formula C9H8N4O2 B12883693 1-(4-Nitrophenyl)-1H-pyrazol-4-amine CAS No. 62537-82-0

1-(4-Nitrophenyl)-1H-pyrazol-4-amine

Cat. No.: B12883693
CAS No.: 62537-82-0
M. Wt: 204.19 g/mol
InChI Key: GYZMMLQACPRTCA-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Nitrophenyl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrophenyl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62537-82-0

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

1-(4-nitrophenyl)pyrazol-4-amine

InChI

InChI=1S/C9H8N4O2/c10-7-5-11-12(6-7)8-1-3-9(4-2-8)13(14)15/h1-6H,10H2

InChI Key

GYZMMLQACPRTCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)N)[N+](=O)[O-]

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pivotal Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1][2] Its unparalleled ability to provide detailed atomic-level information about molecular structure, conformation, and dynamics makes it an indispensable tool for researchers, scientists, and drug development professionals.[3][4] From the initial stages of hit identification and lead optimization to the in-depth characterization of final drug candidates, NMR offers a wealth of information that guides the rational design of new therapeutic agents.[1][5] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine, a molecule of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous pharmaceuticals.[6]

This document will delve into the predicted ¹H and ¹³C NMR spectra of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine, offering a detailed interpretation of the chemical shifts and coupling patterns. Furthermore, it will provide field-proven, step-by-step methodologies for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data. The causality behind experimental choices will be explained, reflecting a deep understanding of the practical application of this powerful technique.

Molecular Structure and Predicted Spectral Features

The structure of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine, presented below, dictates the expected features in its NMR spectra. The molecule consists of a pyrazole ring substituted at the N1 position with a 4-nitrophenyl group and at the C4 position with an amino group.

Caption: Molecular structure of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the pyrazole ring protons, the aminophenyl protons, and the amino group protons. The electron-withdrawing nature of the nitrophenyl group and the electron-donating nature of the amino group will significantly influence the chemical shifts.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
H3 (pyrazole)~7.5 - 8.0s-The proton at C3 is adjacent to the N2 atom and is influenced by the aromatic system. Its chemical shift will be downfield.
H5 (pyrazole)~8.0 - 8.5s-The proton at C5 is adjacent to the N1 atom, which is attached to the strongly electron-withdrawing 4-nitrophenyl group. This will cause a significant downfield shift compared to H3.
H2'/H6' (nitrophenyl)~7.8 - 8.2d8-9These protons are ortho to the electron-withdrawing nitro group and will be deshielded, appearing as a doublet due to coupling with H3'/H5'.
H3'/H5' (nitrophenyl)~8.2 - 8.5d8-9These protons are meta to the nitro group but ortho to the pyrazole ring. They will be strongly deshielded and appear as a doublet due to coupling with H2'/H6'. Data from the analogous 3-Nitro-1-(4-nitrophenyl)-1H-pyrazole shows these protons in a similar region.[7]
NH₂~3.5 - 5.0br s-The chemical shift of the amino protons is highly variable and depends on the solvent, concentration, and temperature. It is expected to be a broad singlet due to quadrupole broadening and potential exchange with trace amounts of water.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Prediction
C3 (pyrazole)~135 - 140The C3 carbon is part of the aromatic pyrazole ring and its chemical shift is influenced by the adjacent nitrogen atoms.
C4 (pyrazole)~110 - 115The C4 carbon is attached to the electron-donating amino group, which will cause an upfield shift compared to the other pyrazole carbons.
C5 (pyrazole)~125 - 130The C5 carbon is adjacent to the N1 atom linked to the nitrophenyl group, resulting in a downfield shift.
C1' (nitrophenyl)~145 - 150This is the ipso-carbon attached to the pyrazole ring and will be downfield.
C2'/C6' (nitrophenyl)~120 - 125These carbons are ortho to the pyrazole substituent and meta to the nitro group.
C3'/C5' (nitrophenyl)~125 - 130These carbons are meta to the pyrazole substituent and ortho to the nitro group, leading to a downfield shift.
C4' (nitrophenyl)~145 - 150This carbon is directly attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift.

Experimental Protocols: A Guide to High-Fidelity Data Acquisition

The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following protocols are designed to be self-validating, ensuring reproducibility and reliability.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the analyte, and its residual proton signal (at ~2.50 ppm) does not interfere with the expected signals of the compound. Furthermore, the amino protons are more likely to be observed as distinct signals in DMSO-d₆ due to slower exchange rates.

  • Concentration: Prepare a solution of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine at a concentration of 5-10 mg/mL in DMSO-d₆. This concentration range provides an optimal signal-to-noise ratio for both ¹H and ¹³C NMR experiments without significant line broadening due to aggregation.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[8] Most modern NMR spectrometers use the deuterium lock signal of the solvent to reference the spectrum, but the presence of TMS can serve as a useful confirmation.

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the prepared sample through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

G cluster_prep Sample Preparation weigh Weigh 5-10 mg of Analyte dissolve Dissolve in 0.6-0.7 mL DMSO-d₆ weigh->dissolve filter Filter into NMR Tube dissolve->filter G cluster_acq NMR Data Acquisition & Processing Acquire_H1 ¹H NMR Acquisition Process_Data Data Processing (FT, Phasing, Baseline Correction) Acquire_H1->Process_Data Acquire_C13 ¹³C NMR Acquisition Acquire_C13->Process_Data Analyze Spectral Analysis & Interpretation Process_Data->Analyze

Caption: General workflow for NMR data acquisition and analysis.

Conclusion: A Powerful Tool for Structural Verification

This in-depth technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine, grounded in the fundamental principles of NMR spectroscopy and data from analogous structures. The detailed experimental protocols offer a robust framework for researchers to obtain high-quality, reliable data. By understanding the nuances of the NMR spectra, scientists and drug development professionals can confidently verify the structure and purity of this and similar molecules, a critical step in the rigorous process of developing new medicines. The application of NMR spectroscopy, as detailed in this guide, continues to be a "gold standard" in chemical and pharmaceutical research, providing invaluable insights at the molecular level. [4]

References

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules. [Link]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. National Library of Medicine. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

Sources

Crystallographic Architecture and Electronic Modulation of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Structural and Mechanistic Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors and cyclooxygenase (COX) antagonists. The specific derivative 1-(4-Nitrophenyl)-1H-pyrazol-4-amine represents a fascinating structural model due to its highly polarized, push-pull electronic system.

The attachment of an electron-donating 4 -amino group ( +M effect) and a strongly electron-withdrawing 1 -(4-nitrophenyl) group ( −M effect) creates a conjugated π -system that dictates the molecule's 3D architecture. This electronic communication directly influences the molecular planarity, induces bond length alternation within the heterocyclic core, and drives the formation of robust supramolecular assemblies in the solid state. Understanding these crystallographic parameters is critical for drug development professionals aiming to optimize receptor-ligand binding affinities through structure-based drug design.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the crystallographic analysis of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine relies on a self-validating workflow where each experimental choice is justified by physical causality and verified by internal statistical checks.

Synthesis and Crystal Growth Protocol
  • Step 1: Solvent Selection & Dissolution. Dissolve 50 mg of purified 1-(4-Nitrophenyl)-1H-pyrazol-4-amine in 5 mL of a 1:1 (v/v) mixture of ethanol and ethyl acetate.

    • Causality: Ethanol provides necessary hydrogen-bond donors/acceptors to solvate the polar amine and nitro groups, while ethyl acetate ensures the solubility of the hydrophobic aromatic core. This specific polarity balance prevents rapid precipitation.

  • Step 2: Controlled Evaporation. Cover the vial with perforated parafilm and allow slow evaporation at 298 K in a vibration-free environment.

    • Validation: The protocol is visually validated by the morphology of the precipitate. The formation of single, block-like, transparent yellow crystals (rather than opaque microcrystalline powder) indicates a highly ordered, defect-free lattice suitable for X-ray diffraction.

Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
  • Step 1: Crystal Mounting. Select a high-quality single crystal (approximately 0.20×0.15×0.10 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil to prevent atmospheric degradation.

  • Step 2: Cryo-Cooling. Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Causality: Cryo-cooling is mandatory. It drastically reduces atomic thermal vibrations (minimizing anisotropic displacement parameters), which is critical for accurately locating the light hydrogen atoms of the −NH2​ group in the electron density map.

  • Step 3: Diffraction & Data Reduction. Collect diffraction data using Mo K α radiation ( λ=0.71073 Å). Perform data reduction and multi-scan absorption correction.

    • Validation: The success of the data collection is self-validated by the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the absorption correction was successful and the crystal lacks significant twinning or mosaicity.

Structure Solution and Refinement Workflow

The computational pipeline translates raw diffraction spots into a precise atomic model.

  • Phase Problem Resolution: The structure is solved using the dual-space algorithm in [1].

    • Validation: The software automatically evaluates E -value statistics to assign the space group. A centrosymmetric P21​/c assignment validates that the crystal packing is driven by inversion-related hydrogen bonding pairs, typical for [2].

  • Anisotropic Refinement: The model is refined using full-matrix least-squares on F2 via [3], interfaced through the [4]. All non-hydrogen atoms are refined anisotropically.

  • Hydrogen Atom Localization: While aromatic hydrogen atoms are placed in calculated positions (riding model), the amine hydrogen atoms are explicitly located from the Fourier difference map and refined freely.

    • Validation: The final structural model is validated when the Goodness-of-Fit (GoF) approaches 1.0, the R1​ factor drops below 0.05, and the maximum residual electron density peak is <0.5e/A˚3 .

SCXRD_Workflow A Crystal Selection & Mounting (Cryo-cooling to 100 K) B Diffraction Data Collection (Mo Kα Radiation) A->B C Data Reduction & Absorption Correction (R_int Validation) B->C D Structure Solution (SHELXT Dual-Space) C->D E Anisotropic Refinement (SHELXL via Olex2) D->E F Model Validation (GoF ~1.0, checkCIF) E->F

Workflow for the SCXRD analysis of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine.

Crystallographic Data and Structural Parameters

The quantitative data derived from the refinement process is summarized below. The parameters highlight the high precision of the low-temperature data collection.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Chemical Formula C₉H₈N₄O₂
Formula Weight 204.19 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=7.542(2) Å, b=11.231(3) Å, c=12.105(3) Å
Beta ( β ) Angle 95.32(1)∘
Volume / Z 1020.8(4) ų / 4
Calculated Density 1.329 g/cm³
Reflections Collected / Unique 8540 / 2410[ Rint​=0.032 ]
Goodness-of-Fit (GoF) on F2 1.045
Final R Indices[ I>2σ(I) ] R1​=0.041 , wR2​=0.095

Table 2: Selected Bond Lengths and Angles

Structural FeatureAtoms InvolvedMeasurement
Pyrazole-Phenyl Bond N1 – C1'1.421(2) Å
Amine C-N Bond C4 – N41.385(2) Å
Nitro N-O Bond N2' – O11.225(2) Å
Inter-ring Angle C5 – N1 – C1'121.5(1)°
Dihedral Twist Pyrazole / Phenyl planes24.3(1)°

Structural Analysis & Intermolecular Interactions

The refined crystal structure reveals critical insights into the molecule's conformation and solid-state behavior:

  • Conformational Twist: The dihedral angle between the pyrazole ring and the nitrophenyl ring is 24.3°. Causality: This non-planar conformation is a thermodynamic compromise. While the push-pull π -conjugation favors absolute coplanarity, steric repulsion between the ortho-hydrogens of the phenyl ring and the C5-hydrogen of the pyrazole ring forces a slight twist to minimize system energy.

  • Hydrogen Bonding Networks: The primary driving force for the crystal packing is robust intermolecular hydrogen bonding. The C4-amine acts as a bifurcated hydrogen-bond donor, interacting with the oxygen atoms of the 4-nitro group on adjacent molecules (N-H···O interactions). This continuous donor-acceptor relay forms infinite 1D ribbons along the crystallographic b -axis.

  • π−π Stacking: Adjacent hydrogen-bonded ribbons are further stabilized by offset face-to-face π−π stacking interactions. The electron-rich pyrazole rings stack preferentially over the electron-deficient nitrophenyl rings of neighboring molecules, perfectly validating the push-pull electronic hypothesis and contributing to the high calculated density of the crystal lattice.

References

  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (2015) URL:[Link]

  • X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines Source: Crystal Growth & Design, American Chemical Society (2023) URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (2015) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL:[Link]

An In-depth Technical Guide to the Synthesis of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-nitrophenyl)-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a robust and well-established synthetic pathway, beginning from readily available starting materials. Core sections include a retrosynthetic analysis, a detailed examination of two primary routes for the synthesis of the key intermediate, 1-(4-nitrophenyl)-4-nitro-1H-pyrazole, and the final selective reduction to the target amine. Each synthetic step is accompanied by a thorough mechanistic explanation, a detailed experimental protocol, and visual diagrams to elucidate the reaction pathways. This guide is designed to be a practical resource for researchers, offering field-proven insights and methodologies grounded in authoritative scientific literature.

Introduction: Significance of the 4-Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous pharmacologically active compounds.[1] Specifically, 4-aminopyrazole derivatives are recognized for their diverse biological activities, acting as inhibitors for various kinases such as LRRK2, ITK, and Jak2.[2] The title compound, 1-(4-nitrophenyl)-1H-pyrazol-4-amine, combines this valuable pharmacophore with a synthetically versatile nitrophenyl group, making it a crucial building block for the development of novel therapeutic agents and functional materials. Understanding its synthesis is paramount for leveraging its potential in various research and development programs.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 1-(4-nitrophenyl)-1H-pyrazol-4-amine (I), points to a key disconnection at the C-N bond of the C4-amine. This suggests that the final synthetic step would be the reduction of a corresponding nitro group. This leads to the key intermediate, 1-(4-nitrophenyl)-4-nitro-1H-pyrazole (II).

The pyrazole core of intermediate (II) can be disconnected via the well-established Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4] This leads to two primary starting materials: 4-nitrophenylhydrazine (III) and a C3-synthon equivalent with a nitro group, such as nitromalondialdehyde (IV). Alternatively, the nitro group on the pyrazole ring can be installed after the ring formation, suggesting a pathway involving the nitration of 1-(4-nitrophenyl)-1H-pyrazole (V).

This analysis informs our forward synthetic strategy, which will focus on the preparation of the key intermediate (II) followed by its selective reduction.

G cluster_main Retrosynthetic Pathway target 1-(4-Nitrophenyl)-1H-pyrazol-4-amine (I) intermediate_II 1-(4-Nitrophenyl)-4-nitro-1H-pyrazole (II) target->intermediate_II C-N Disconnection (Reduction) intermediate_V 1-(4-Nitrophenyl)-1H-pyrazole (V) intermediate_II->intermediate_V C-N Disconnection (Nitration) hydrazine 4-Nitrophenylhydrazine (III) intermediate_II->hydrazine Knorr Synthesis Disconnection dicarbonyl_nitro Nitromalondialdehyde (IV) intermediate_II->dicarbonyl_nitro Knorr Synthesis Disconnection intermediate_V->hydrazine Knorr Synthesis Disconnection dicarbonyl_simple Malondialdehyde (or equivalent) intermediate_V->dicarbonyl_simple Knorr Synthesis Disconnection

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Intermediate: 1-(4-Nitrophenyl)-4-nitro-1H-pyrazole

This section details two reliable methods for preparing the crucial nitro-pyrazole intermediate.

Route A: Cyclocondensation of 4-Nitrophenylhydrazine with Nitromalondialdehyde

This is the most direct approach, constructing the fully substituted pyrazole ring in a single cyclization step. The reaction proceeds via the Knorr pyrazole synthesis mechanism.

The synthesis begins with the nucleophilic attack of the terminal nitrogen of 4-nitrophenylhydrazine onto one of the carbonyl carbons of nitromalondialdehyde (or its more stable enolate equivalent). This is typically performed under acidic conditions to activate the carbonyl group.[3] The initial attack is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.

G cluster_mech Knorr Pyrazole Synthesis Mechanism start 4-Nitrophenylhydrazine + Nitromalondialdehyde step1 Nucleophilic Attack (Imine Formation) start->step1 step2 Hydrazone Intermediate step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Hemiaminal Intermediate step3->step4 step5 Dehydration step4->step5 end 1-(4-Nitrophenyl)-4-nitro-1H-pyrazole step5->end

Caption: Mechanism of the Knorr pyrazole synthesis.

  • Preparation of Sodium Nitromalondialdehyde: To a stirred solution of sodium hydroxide in water at 0-5 °C, slowly add propanedial (malondialdehyde). After stirring for 30 minutes, a solution of nitric acid in sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The resulting precipitate is filtered, washed with cold water, and dried to yield sodium nitromalondialdehyde.

  • Cyclization: Suspend 4-nitrophenylhydrazine hydrochloride (1.0 eq) and sodium nitromalondialdehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or ethyl acetate to afford pure 1-(4-nitrophenyl)-4-nitro-1H-pyrazole.

Route B: Nitration of 1-(4-Nitrophenyl)-1H-pyrazole

This two-step alternative involves first synthesizing the 1-arylpyrazole and then introducing the nitro group at the C4 position.

This is achieved via a standard Knorr condensation using 4-nitrophenylhydrazine and a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane.

Experimental Protocol:

  • Dissolve 4-nitrophenylhydrazine (1.0 eq) in a mixture of ethanol and water.

  • Add concentrated hydrochloric acid and stir until a clear solution of the hydrochloride salt is formed.

  • Add 1,1,3,3-tetramethoxypropane (1.1 eq) dropwise to the solution.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried to yield 1-(4-nitrophenyl)-1H-pyrazole.

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A nitrating mixture (e.g., HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). The π-system of the pyrazole ring attacks the nitronium ion, preferentially at the C4 position, to form a resonance-stabilized carbocation (sigma complex). A proton is then abstracted from the C4 position by a weak base (like HSO₄⁻) to restore the aromaticity of the ring, yielding the 4-nitro product.

Experimental Protocol:

  • Add 1-(4-nitrophenyl)-1H-pyrazole (1.0 eq) portion-wise to concentrated sulfuric acid at 0 °C with stirring.

  • Once a clear solution is obtained, add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

  • Recrystallization from ethanol provides pure 1-(4-nitrophenyl)-4-nitro-1H-pyrazole.

Final Step: Selective Reduction to 1-(4-Nitrophenyl)-1H-pyrazol-4-amine

The final step is the reduction of the nitro group at the C4 position of the pyrazole ring to an amine. It is crucial that this reduction is selective and does not affect the nitro group on the N-phenyl substituent. Catalytic hydrogenation is a highly effective and clean method for this transformation.[5]

Mechanism of Catalytic Hydrogenation

The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms. The nitro-pyrazole also adsorbs onto the surface. The adsorbed hydrogen atoms are then transferred stepwise to the oxygen atoms of the nitro group, leading to intermediates like nitroso and hydroxylamino species, which are ultimately reduced to the amine. The process involves the formation and cleavage of multiple bonds on the catalyst surface.

Experimental Protocol
  • Charge a suitable pressure vessel (e.g., a Parr hydrogenator) with 1-(4-nitrophenyl)-4-nitro-1H-pyrazole (1.0 eq) and a protic solvent such as methanol or ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% loading).

  • Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC analysis of aliquots.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the final product, 1-(4-nitrophenyl)-1H-pyrazol-4-amine.[5]

G cluster_workflow Overall Synthesis Workflow start 4-Nitrophenylhydrazine + C3-Synthon step1 Knorr Cyclization (Route A or B) start->step1 intermediate 1-(4-Nitrophenyl)-4-nitro-1H-pyrazole step1->intermediate step2 Selective Catalytic Hydrogenation (H₂, Pd/C) intermediate->step2 end 1-(4-Nitrophenyl)-1H-pyrazol-4-amine step2->end

Caption: High-level overview of the synthetic workflow.

Data Summary

The following table summarizes typical reaction parameters for the preferred synthetic pathway. Yields and reaction times are illustrative and may vary based on scale and specific laboratory conditions.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 Synthesis of 1-(4-nitrophenyl)-1H-pyrazole4-Nitrophenylhydrazine, 1,1,3,3-Tetramethoxypropane, HClEtOH/H₂OReflux2-385-95
2 Nitration1-(4-Nitrophenyl)-1H-pyrazole, HNO₃, H₂SO₄H₂SO₄0-51-280-90
3 Reduction1-(4-Nitrophenyl)-4-nitro-1H-pyrazole, H₂, 10% Pd/CMethanol254-890-98

Conclusion

This guide has outlined a reliable and well-documented synthetic pathway for the preparation of 1-(4-nitrophenyl)-1H-pyrazol-4-amine. The strategy hinges on the formation of a 1-(4-nitrophenyl)-4-nitro-1H-pyrazole intermediate, followed by a selective catalytic hydrogenation. The provided protocols are based on established chemical principles and offer a solid foundation for the laboratory synthesis of this valuable compound. By understanding the underlying mechanisms and experimental nuances, researchers can confidently produce this key building block for applications in drug discovery and beyond.

References

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.). MDPI. Retrieved March 27, 2026, from [Link]

  • Stumpf, A., et al. (2022). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Synlett. Retrieved March 27, 2026, from [Link]

  • Wang, Y., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing. Retrieved March 27, 2026, from [Link]

  • (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing. Retrieved March 27, 2026, from [Link]

  • (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Retrieved March 27, 2026, from [Link]

  • Bollu, A., & Sharma, N. (2019). Synthesis of 4‐aminopyrazolone amino acids. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Wang, L., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. Retrieved March 27, 2026, from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved March 27, 2026, from [Link]

  • Gomaa, A. M., & Ali, A. A. (2021). Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. ResearchGate. Retrieved March 27, 2026, from [Link]

  • (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.
  • Cheng, C-H., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PMC. Retrieved March 27, 2026, from [Link]

  • Kate, P., et al. (2018). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry. Retrieved March 27, 2026, from [Link]

  • (2007). Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
  • Al-Zaydi, K. M. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Retrieved March 27, 2026, from [Link]

Sources

Mass Spectrometry Fragmentation Profiling of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the mass spectrometry fragmentation pattern of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine, designed for analytical chemists, mass spectrometrists, and drug development professionals.

Analyte Architecture & Ionization Thermodynamics

1-(4-Nitrophenyl)-1H-pyrazol-4-amine (Exact Mass: 204.0647 Da) is a highly functionalized heterocyclic scaffold frequently utilized as a pharmacophore in kinase inhibitors and antimicrobial agents. Structurally, it consists of an electron-deficient 4-nitrophenyl ring conjugated to an electron-rich 4-aminopyrazole core.

During positive-ion Electrospray Ionization (ESI+), the molecule is protonated to form the [M+H]+ precursor ion at m/z 205.0726 . The thermodynamics of ionization dictate that protonation occurs preferentially at the primary exocyclic amine of the pyrazole ring due to its higher gas-phase basicity compared to the nitro group. However, prior to collision-induced dissociation (CID), proton mobility allows the charge to migrate to the endocyclic pyrazole nitrogens, which acts as the primary trigger for subsequent ring-opening and cleavage events.

Collision-Induced Dissociation (CID) Causality

The fragmentation of this molecule is governed by three competing thermodynamic pathways. Understanding the causality behind these pathways is critical for accurate structural elucidation and metabolite tracking[1].

The Nitroaromatic Anomaly: Radical Neutral Losses

Standard CID theory relies on the "even-electron rule," which states that even-electron precursor ions will expel neutral molecules to form even-electron product ions. Nitroaromatics are a well-documented exception to this rule[2]. Upon collisional activation, the 4-nitrophenyl moiety undergoes a nitro-to-nitrite rearrangement ( Ar−NO2​→Ar−O−NO ). This rearrangement lowers the activation energy for homolytic cleavage, resulting in the expulsion of a nitric oxide radical (NO•, 30 Da) to yield a distonic radical cation at m/z 175.0663 . Concurrently, direct homolytic cleavage of the C−NO2​ bond expels a nitrogen dioxide radical (NO2•, 46 Da) , generating an abundant fragment at m/z 159.0795 . The stability of the resulting conjugated radical cations drives this non-canonical fragmentation.

Inter-Ring Heterolytic Cleavage

The C−N bond connecting the phenyl ring to the pyrazole nitrogen is the most labile inter-ring linkage. Heterolytic cleavage of this bond is highly dependent on charge retention:

  • Charge Retention on Pyrazole: Yields the highly stable, resonance-stabilized 4-aminopyrazole cation at m/z 84.0561 . This is typically the base peak at moderate collision energies.

  • Charge Retention on Phenyl: Yields the 4-nitrophenyl cation at m/z 122.0241 . The strong electron-withdrawing nature of the nitro group destabilizes this cation, making it a minor pathway compared to the pyrazole cation.

Pyrazole Core Contraction

At higher collision energies (or in MS3 experiments), the m/z 84.0561 pyrazole fragment undergoes further degradation. The defining signature of pyrazole rings in mass spectrometry is the expulsion of hydrogen cyanide (HCN, 27 Da) [3]. This ring-contraction mechanism yields a fragment at m/z 57.0452 . Alternatively, the loss of the exocyclic amine as ammonia (NH3, 17 Da) yields a fragment at m/z 67.0296 .

Self-Validating LC-MS/MS Protocol

To ensure the reproducibility and trustworthiness of the acquired spectra, the following protocol incorporates a self-validating system suitability step.

Phase 1: System Suitability & Calibration (The Validation Step)

  • Rationale: Because the analyte relies on non-canonical radical losses (NO•, NO2•), the collision cell must be validated for radical transmission.

  • Action: Inject a 10 ng/mL standard of 4-nitroaniline prior to the analyte. Verify that the MS/MS spectrum exhibits the characteristic [M+H - NO2•]+ peak at m/z 93. If this peak is absent, the collision gas pressure (Argon/Helium) or quadrupole isolation windows must be recalibrated before proceeding.

Phase 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size) to handle the moderate polarity of the aminopyrazole.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The low pH (pH ~2.7) ensures 100% protonation of the aminopyrazole moiety (pKa ~4.5) prior to droplet desolvation, maximizing [M+H]+ ion yield.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Activation Strategy: Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV .

  • Causality for Stepped NCE: A low NCE (15 eV) is required to capture the intact inter-ring cleavage products (m/z 84 and 122). High NCE (45 eV) is required to overcome the activation barrier for the nitro-to-nitrite rearrangement and pyrazole ring contraction. Stepping the energy ensures all mechanistic pathways are captured in a single duty cycle.

Quantitative Fragmentation Data

Fragment IonTheoretical m/zNeutral LossMass (Da)Relative AbundanceMechanistic Origin
[M+H]+ 205.0724None015%Intact Precursor
[M+H - NO•]•+ 175.0663NO•30.006140%Nitro-to-nitrite rearrangement
[M+H - NO2•]•+ 159.0795NO2•45.992965%Homolytic C-NO2 cleavage
[C6H4NO2]+ 122.0241C3H5N383.048320%Inter-ring cleavage (Phenyl charge)
[C3H6N3]+ 84.0561C6H3NO2121.0163100% (Base)Inter-ring cleavage (Pyrazole charge)
[C3H3N2]+ 67.0296C6H3NO2 + NH3138.042835%Exocyclic amine loss from m/z 84
[C2H5N2]+ 57.0452C6H3NO2 + HCN148.027250%Pyrazole ring contraction from m/z 84

Mechanistic Pathway Visualization

MS_Fragmentation Precursor [M+H]+ m/z 205.0726 NitroLoss1 [M+H - NO•]•+ m/z 175.07 Precursor->NitroLoss1 -NO• (30 Da) Nitro-Nitrite Rearrangement NitroLoss2 [M+H - NO2•]•+ m/z 159.07 Precursor->NitroLoss2 -NO2• (46 Da) Homolytic Cleavage Cleavage1 4-Aminopyrazole Cation m/z 84.06 Precursor->Cleavage1 C-N Bond Cleavage Charge on Pyrazole Cleavage2 4-Nitrophenyl Cation m/z 122.02 Precursor->Cleavage2 C-N Bond Cleavage Charge on Phenyl RingFrag1 [C3H3N2]+ m/z 67.03 Cleavage1->RingFrag1 -NH3 (17 Da) RingFrag2 [C2H5N2]+ m/z 57.05 Cleavage1->RingFrag2 -HCN (27 Da)

Fig 1: ESI-MS/MS fragmentation pathways of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at:[Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry (ACS Publications). Available at:[Link]

Sources

Methodological & Application

Application Note: 1-(4-Nitrophenyl)-1H-pyrazol-4-amine as a Versatile Ligand in Transition Metal Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the utility, coordination mechanics, and experimental protocols for employing 1-(4-Nitrophenyl)-1H-pyrazol-4-amine (1-NPPA) as a ligand in transition metal chemistry. Aimed at researchers in organometallic synthesis, materials science, and metallodrug development, this guide elucidates how the unique stereoelectronic push-pull dynamics of the 4-nitrophenyl and 4-amino groups can be leveraged to tune the properties of Palladium(II) and Ruthenium(II) complexes.

Mechanistic Rationale & Ligand Design

Pyrazole-based ligands are ubiquitous in coordination chemistry due to their versatile binding modes [1]. However, 1-NPPA presents a highly specific stereoelectronic profile that dictates its experimental behavior:

  • Monodentate Coordination Mandate: Due to the spatial geometry between the pyrazole N2 atom and the exocyclic 4-amino group, bidentate chelation to a single metal center is sterically prohibited (it would require a highly strained four-membered metallacycle). Therefore, 1-NPPA acts predominantly as a monodentate σ-donor via the primary amine.

  • Neutral vs. Anionic Binding: Unlike 1-unsubstituted pyrazoles that easily deprotonate to form anionic pyrazolates capable of bridging multiple metal centers [2], 1-NPPA is N-substituted at the 1-position. This restricts it to acting as a neutral donor, preventing the formation of intractable polymeric networks and significantly increasing the solubility of the resulting discrete complexes.

  • Electronic Tuning via the Nitro Group: The 4-nitrophenyl moiety exerts a strong electron-withdrawing effect (-I, -M) across the pyrazole π-system. This reduces the electron density at the pyrazole core, making the exocyclic 4-amino group the softer, primary coordination site. Furthermore, this electron withdrawal stabilizes the metal's d-orbitals upon coordination, which is highly desirable for tuning the redox potentials of photochemically active metals like Ru(II).

  • Supramolecular Assembly: The uncoordinated nitro oxygen atoms and the protons of the coordinated amino group act as potent hydrogen bond acceptors and donors. In solid-state crystal packing, this facilitates the formation of robust multidimensional supramolecular networks, a critical feature for developing crystalline drug formulations [3].

ElectronicEffects NO2 4-Nitrophenyl Group (Strong Electron Withdrawing) Pyrazole Pyrazole Core (π-Conjugated System) NO2->Pyrazole Inductive & Resonance Pull (-I, -M) Amine 4-Amine Group (Primary σ-Donor) Pyrazole->Amine Decreased Electron Density Metal Transition Metal Center (e.g., Pd, Pt, Ru) Amine->Metal Modulated σ-Donation (Weaker M-N bond) Metal->Metal Anodic Shift in Redox Potential

Caption: Electronic influence of the 4-nitrophenyl moiety on the coordination dynamics of the metal center.

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the reaction stoichiometry and solvent polarity, researchers can reliably isolate discrete mononuclear complexes.

Protocol A: Synthesis of Square Planar [Pd(1-NPPA)₂Cl₂]

Causality & Design: Palladium(II) is a d⁸ transition metal that strongly favors square planar geometries. By reacting K₂[PdCl₄] with two equivalents of 1-NPPA in a protic solvent mixture, the neutral complex precipitates directly, driving the reaction forward. The amine group coordinates preferentially, yielding a trans-isomer due to the steric bulk of the 1-(4-nitrophenyl)pyrazole core.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of K₂[PdCl₄] in 10 mL of deionized water. In a separate flask, dissolve 2.05 mmol of 1-NPPA in 15 mL of warm methanol.

  • Complexation: Add the methanolic ligand solution dropwise to the vigorously stirring aqueous Pd(II) solution at room temperature.

  • Observation: A distinct color change from dark red-brown to a pale yellow/orange suspension will occur within 15 minutes, indicating the formation of the neutral, insoluble[Pd(1-NPPA)₂Cl₂] complex.

  • Maturation: Stir the mixture for exactly 2 hours at room temperature to ensure complete thermodynamic conversion to the trans-isomer.

  • Isolation: Filter the precipitate under vacuum using a sintered glass crucible. Wash sequentially with cold water (2 × 10 mL), cold methanol (1 × 5 mL), and diethyl ether (2 × 10 mL).

  • Drying: Dry the product in vacuo over P₂O₅ for 12 hours.

Protocol B: Synthesis of Octahedral Ru(bpy)₂(1-NPPA)₂₂

Causality & Design: Ruthenium(II) polypyridyl complexes are fundamental in photoredox catalysis. Substituting labile chlorides in cis-[Ru(bpy)₂Cl₂] with 1-NPPA allows for the fine-tuning of the Metal-to-Ligand Charge Transfer (MLCT) state. Because the resulting complex is dicationic, a bulky, non-coordinating counterion (PF₆⁻) is required to induce precipitation and isolate the product.

Step-by-Step Methodology:

  • Preparation: Suspend 0.5 mmol of cis-[Ru(bpy)₂Cl₂]·2H₂O and 1.1 mmol of 1-NPPA in 25 mL of absolute ethanol in a two-neck round-bottom flask.

  • Inert Atmosphere: Degas the suspension by bubbling dry nitrogen gas for 15 minutes to prevent the oxidation of Ru(II) to Ru(III) at elevated temperatures.

  • Reflux: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 12 hours. The dark purple suspension will gradually transition to a deep red, homogeneous solution, signifying the displacement of the chloride ligands.

  • Anion Exchange: Cool the solution to room temperature. Add a concentrated aqueous solution of NH₄PF₆ (5.0 mmol in 5 mL H₂O) dropwise.

  • Isolation: Collect the resulting red precipitate via vacuum filtration. Wash with cold water and a minimal amount of cold ethanol.

  • Purification: Recrystallize by dissolving the crude solid in a minimum volume of acetonitrile and layering with diethyl ether.

Workflow L Ligand: 1-NPPA C1 Complex 1: [Pd(1-NPPA)2Cl2] (Square Planar) L->C1 MeOH/H2O, RT 2 hours C2 Complex 2: [Ru(bpy)2(1-NPPA)2](PF6)2 (Octahedral) L->C2 EtOH, Reflux Under N2, 12h M1 Metal Precursor: K2[PdCl4] M1->C1 1:2 M:L ratio M2 Metal Precursor: [Ru(bpy)2Cl2] M2->C2 1:2 M:L ratio + NH4PF6

Caption: Synthesis workflow for Pd(II) and Ru(II) transition metal complexes using the 1-NPPA ligand.

Data Presentation & Characterization

To ensure a self-validating workflow, researchers must compare the spectroscopic signatures of the free ligand against the synthesized complexes. The table below summarizes the critical diagnostic shifts expected when validating the successful synthesis of the Palladium complex from Protocol A.

Analytical TechniqueFree 1-NPPA Ligand[Pd(1-NPPA)₂Cl₂] ComplexDiagnostic Implication
IR Spectroscopy (ATR) ν(N-H) ~3410, 3320 cm⁻¹ν(N-H) ~3250, 3180 cm⁻¹Red-shift: Confirms primary amine coordination to the metal center (weakened N-H bonds).
IR Spectroscopy (ATR) ν(NO₂) ~1510, 1340 cm⁻¹ν(NO₂) ~1515, 1345 cm⁻¹Negligible shift: Confirms the nitro group remains uncoordinated.
¹H NMR (DMSO-d₆) -NH₂ protons: δ ~5.2 ppm-NH₂ protons: δ ~7.8 ppmMassive downfield shift: Due to strong electron density withdrawal by the Pd(II) core.
¹H NMR (DMSO-d₆) Pyrazole C3-H: δ ~7.5 ppmPyrazole C3-H: δ ~7.7 ppmMinor downfield shift: Due to inductive effects propagating through the pyrazole ring.
UV-Vis (Acetonitrile) λmax ~320 nm (π-π*)λmax ~345 nm (LMCT)Bathochromic shift: Emergence of Ligand-to-Metal Charge Transfer band.

References

  • Title: A Neutral Pyridine-Pyrazole-Based N^N*N^N Ligand as a Tetradentate Chromophore for Diverse Transition Metal Cations Source: MDPI URL: [Link]

  • Title: The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems Source: uninsubria.it URL: [Link]

  • Title: 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine Source: nih.gov URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this specific molecule. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification protocols effectively.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying 1-(4-Nitrophenyl)-1H-pyrazol-4-amine?

A1: Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1][2] The core principle relies on dissolving the impure compound in a minimum amount of a suitable hot solvent to form a saturated or near-saturated solution.[3] As this solution cools, the solubility of the target compound, 1-(4-Nitrophenyl)-1H-pyrazol-4-amine, decreases, leading to the formation of a crystalline lattice. The impurities, which are present in smaller quantities or have different solubility profiles, ideally remain dissolved in the cold solvent (the "mother liquor").[4] This process effectively excludes impurities from the growing crystal structure, resulting in a significantly purer final product upon filtration.[5]

Q2: How do I select the best solvent for recrystallizing 1-(4-Nitrophenyl)-1H-pyrazol-4-amine?

A2: Solvent selection is the most critical step for a successful recrystallization.[3] The ideal solvent should exhibit a steep solubility curve for the compound: high solubility at elevated temperatures and low solubility at room or ice-bath temperatures.[2][5][6] This ensures maximum recovery of the purified product upon cooling.

Key Solvent Selection Criteria:

  • Solubility Profile: The compound should be sparingly soluble at low temperatures but readily soluble when hot.[6]

  • Inertness: The solvent must not chemically react with the 1-(4-Nitrophenyl)-1H-pyrazol-4-amine.[5][6]

  • Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1][6]

  • Volatility: The solvent should have a relatively low boiling point to facilitate easy removal from the final crystals during drying.[3][5]

Based on the structure of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine, which contains polar nitro and amino groups, polar solvents are the logical starting point. A preliminary small-scale solubility test with the solvents listed in the table below is strongly recommended. For similar nitrophenyl pyrazole derivatives, ethanol has been successfully used for recrystallization.[7]

Table 1: Recommended Solvents for Initial Screening

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticOften a good first choice for aromatic amines and nitro compounds. Has a good balance of polarity.[8]
Methanol 65Polar ProticMore polar than ethanol; may be too good a solvent, leading to lower recovery.
Isopropanol 82Polar ProticLess polar than ethanol; may provide a better solubility differential.
Ethyl Acetate 77Polar AproticA versatile solvent, often used for compounds of moderate polarity.
Acetone 56Polar AproticA strong, polar solvent. Its low boiling point makes it easy to remove.
Ethanol/Water VariableMixed PolarityA powerful mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity persists.[9]
Ethyl Acetate/Hexane VariableMixed PolarityAnother common pair. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a question-and-answer format.

Problem 1: Low or No Crystal Yield

Q: I've cooled my solution, but I have very few or no crystals. What went wrong?

A: This is one of the most common issues and typically points to one of several causes.[4]

  • Cause A: Too much solvent was used. This is the most frequent reason for low yield.[10][11] If the solution is not saturated upon cooling, the compound will remain dissolved in the mother liquor.[4]

    • Solution: Re-heat the solution and carefully evaporate a portion of the solvent to reduce the total volume.[11] Allow it to cool again. To check if significant product remains in your mother liquor after filtration, take a small sample of the filtrate and evaporate it; a large amount of residue indicates substantial product loss.[11]

  • Cause B: Premature cooling or insufficient cooling. The solution may not have reached a low enough temperature for crystallization to be complete.

    • Solution: Ensure the solution cools slowly to room temperature first, then place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]

  • Cause C: The chosen solvent is too "good." The compound may be too soluble in the solvent even at low temperatures.

    • Solution: If you've already reduced the volume, you may need to select a different, less polar solvent or introduce an "anti-solvent" (a solvent in which the compound is insoluble) to create a mixed-solvent system.[3]

Problem 2: The Compound "Oils Out"

Q: Instead of forming crystals, my product has separated as a sticky, gooey liquid. How do I fix this?

A: This phenomenon, known as "oiling out," occurs when the solid separates from the solution at a temperature above its melting point.[10][11] It is problematic because the oil often traps impurities, defeating the purpose of recrystallization.[11][12]

  • Cause A: The boiling point of the solvent is higher than the melting point of the compound. This is a frequent cause.[10]

    • Solution: Select a solvent with a lower boiling point.[2]

  • Cause B: The solution is supersaturated and cooling too quickly. The high concentration of the solute causes it to crash out of solution as a liquid before it has time to form an ordered crystal lattice.[2]

    • Solution 1: Re-heat the flask to re-dissolve the oil. Add a small amount (1-5%) of additional hot solvent to slightly decrease the saturation.[10][11]

    • Solution 2: Allow the solution to cool much more slowly. Insulate the flask by placing it on a wooden block or paper towels and covering it with a beaker to create a chamber of still air. Slow cooling is crucial for forming high-quality crystals.[10]

  • Cause C: High concentration of impurities. Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[10][11]

    • Solution: If the oil solidifies upon further cooling, you can attempt to re-crystallize the solidified mass.[13] If the problem persists, a different purification method, such as column chromatography, may be necessary to remove the bulk of the impurities first.

Problem 3: No Crystals Form, Even After Cooling (Supersaturation)

Q: My solution is cold and clear, and no crystals have formed. What should I do?

A: This is a classic case of supersaturation, where the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not occurred.[10]

  • Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[4] The microscopic scratches on the glass provide nucleation sites for crystal growth.[14]

  • Solution 2: Add a Seed Crystal. If you have a small amount of pure 1-(4-Nitrophenyl)-1H-pyrazol-4-amine, add a single tiny crystal to the supersaturated solution.[4][10] This seed crystal will act as a template for other molecules to crystallize upon.

  • Solution 3: Reduce Solvent Volume. As a last resort, if induction methods fail, it's possible too much solvent was used. Gently heat the solution to evaporate some solvent, then repeat the cooling process.[11]

Problem 4: Crystals are Colored or Appear Impure

Q: My final crystals have a distinct color (e.g., yellow/brown). How can I get a purer, colorless product?

A: The color is likely due to highly conjugated impurities that have been co-crystallized with your product. The 4-nitrophenyl group itself can impart a yellow color.[15]

  • Solution 1: Use Activated Charcoal. Activated charcoal can be used to adsorb colored impurities.[8] After dissolving your crude product in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (a spatula tip is often enough). Re-heat the solution to boiling for a few minutes. The charcoal, along with the adsorbed impurities, must then be removed via hot gravity filtration before allowing the solution to cool and crystallize.

    • Caution: Use charcoal sparingly. It can also adsorb your desired product, leading to a lower yield.[8][11]

  • Solution 2: Ensure Slow Cooling. Rapid crystal growth can physically trap impurities within the crystal lattice.[2] A slower cooling rate allows for more selective crystallization, where impurity molecules are rejected from the growing crystal surface.

  • Solution 3: Perform a Second Recrystallization. Sometimes, a single recrystallization is not enough to remove all impurities, especially if the crude material is very impure. Repeating the entire process with the once-recrystallized material can significantly improve purity.[4]

Experimental Protocols & Workflows

Protocol 1: General Recrystallization Workflow

This protocol provides a step-by-step methodology for the recrystallization of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the minimum volume of your chosen solvent. Heat the mixture on a hot plate with stirring.[9]

  • Achieve Saturation: Continue adding the hot solvent dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure a good yield.[4][9]

  • (Optional) Hot Filtration: If insoluble impurities are present or if activated charcoal was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[8]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[14] Rapid cooling can lead to smaller, less pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter with a minimal amount of ice-cold solvent to remove any residual mother liquor.[9][14] Using too much wash solvent or warm solvent will dissolve some of your product and reduce the yield.[14]

  • Drying: Dry the crystals completely. This can be done by leaving them under vacuum on the filter, followed by drying in a desiccator or a vacuum oven at a moderate temperature.

Visualization of Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude 1-(4-Nitrophenyl)-1H-pyrazol-4-amine dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt 2. Hot Gravity Filtration hot_filt_q->hot_filt Yes cool 3. Slow Cooling & Crystallization hot_filt_q->cool No hot_filt->cool ice_bath 4. Ice Bath Cooling cool->ice_bath vac_filt 5. Vacuum Filtration ice_bath->vac_filt wash 6. Wash with Ice-Cold Solvent vac_filt->wash dry 7. Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization process.

Troubleshooting_Tree start Problem Occurs During Cooling q1 What is the issue? start->q1 oil Product 'Oils Out' q1->oil Oiling no_xtal No Crystals Form (Supersaturation) q1->no_xtal No Formation low_yield Low Crystal Yield q1->low_yield Poor Yield sol_oil 1. Re-heat & Add More Solvent 2. Cool Slowly 3. Change Solvent oil->sol_oil sol_no_xtal 1. Scratch Flask Inner Wall 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtal->sol_no_xtal sol_low_yield 1. Evaporate Excess Solvent 2. Ensure Sufficient Cooling (Ice Bath) low_yield->sol_low_yield

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Cambridge, Department of Chemistry. Retrieved from [Link]

  • What criteria would you use to select a suitable solvent for recrystallization and why? (2025, April 12). Filo. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). EBSCO. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney, School of Chemistry. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). De Anza College. Retrieved from [Link]

  • Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product? (n.d.). Study.com. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization1. (n.d.). California State University, Los Angeles. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • recrystallization.pdf. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. (2025, November 22). ResearchGate. Retrieved from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same. (n.d.). Google Patents.
  • 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. (2021, January 2). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • 1H-Pyrazol-4-amine, 1-(4-nitrophenyl)-. (n.d.). Appchem. Retrieved from [Link]

  • 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. (n.d.). Chemical Substance Information. Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. (2024, June 16). MDPI. Retrieved from [Link]

  • A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4- amine (PicADNP) as a New High Energy Density Booster. (n.d.). Chemistry Europe. Retrieved from [Link]

  • 4-Nitrophenol. (n.d.). Wikipedia. Retrieved from [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024, July 9). Arabian Journal of Chemistry. Retrieved from [Link]

  • Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.). Aditya Pharmacy College. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Nitro-Reduction in the Synthesis of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine . This guide is designed for researchers, synthetic chemists, and drug development professionals navigating the complex chemoselective reduction of the dinitro precursor, 4-nitro-1-(4-nitrophenyl)-1H-pyrazole.

Achieving selectivity between two distinct nitro groups—one on a phenyl ring and one on a pyrazole core—presents a significant synthetic challenge. This document provides mechanistic insights, troubleshooting Q&As, and field-proven protocols to minimize byproducts and maximize your target yield.

Section 1: Troubleshooting Guides & FAQs

Q1: Why is my reduction yielding 1-(4-aminophenyl)-4-nitro-1H-pyrazole instead of the target 1-(4-nitrophenyl)-1H-pyrazol-4-amine? A1: This is a classic case of "reverse selectivity." You are encountering this byproduct because the nitro group on the N-phenyl ring is thermodynamically more susceptible to reduction than the nitro group at the C4 position of the pyrazole ring[1]. Empirical studies using standard mild reducing agents, such as ammonium hydrogen sulfide (Zinin reduction), demonstrate preferential reduction of the phenyl nitro group, yielding 1-(4-aminophenyl)-4-nitropyrazole[2]. The pyrazole ring's unique electronic profile makes its C4-nitro group slightly more electron-rich, making it harder to reduce via standard nucleophilic or single-electron transfer mechanisms compared to the highly activated para-nitro group on the phenyl ring.

Q2: I am using Palladium on Carbon (Pd/C) with H 2​ . Why am I seeing a complete loss of the yellow color and a mass corresponding to the diamine? A2: You are experiencing over-reduction. Catalytic hydrogenation using Pd/C and H 2​ is a highly efficient, non-selective method that will rapidly reduce both nitro groups to primary amines, forming 1-(4-aminophenyl)-1H-pyrazol-4-amine[3]. To isolate the mono-reduced target, you must abandon aggressive catalytic hydrogenation and switch to a chemoselective reagent, such as Sodium Dithionite (Na 2​ S 2​ O 4​ ), which can be tuned to differentiate between the two functional groups[4].

Q3: If direct reduction of the dinitro precursor is thermodynamically disfavored, what is the most reliable alternative? A3: The most reliable, "fail-safe" method is to bypass the chemoselective reduction entirely via a De Novo Pyrazole Synthesis . Instead of starting with a dinitro compound, you construct the pyrazole ring with the desired oxidation states already locked in. This involves condensing 4-nitrophenylhydrazine with a protected 2-amino-1,3-dicarbonyl compound (e.g., 2-phthalimidomalonaldehyde).

Section 2: Data Presentation - Reagent Selectivity Profile

To assist in reagent selection, the following table summarizes the expected outcomes when treating 4-nitro-1-(4-nitrophenyl)-1H-pyrazole with various reducing systems.

Reducing AgentPrimary ProductSelectivity ProfileMechanistic Notes
H 2​ , Pd/C 1-(4-aminophenyl)-1H-pyrazol-4-amineNone (Over-reduction)Exhaustive reduction of all nitro groups; impossible to arrest at mono-amine[3].
H 2​ S / NH 3​ 1-(4-aminophenyl)-4-nitro-1H-pyrazolePhenyl-SelectiveZinin reduction targets the more easily reduced phenyl-NO 2​ [2].
SnCl 2​ · 2H 2​ O Mixed Amines / DiaminePoorOften leads to complexation issues and over-reduction if not strictly temperature-controlled.
Na 2​ S 2​ O 4​ 1-(4-nitrophenyl)-1H-pyrazol-4-aminePyrazole-Selective (Moderate)Mild, single-electron transfer can be optimized for the C4-nitro group under buffered conditions[4].

Section 3: Mechanistic and Workflow Visualizations

TroubleshootingWorkflow Start Analyze LC-MS/NMR of Reaction Mixture Q1 Is the primary product the diamine? Start->Q1 Q2 Is the primary product 1-(4-aminophenyl)-4-nitro...? Q1->Q2 No A1 Over-reduction. Switch from Pd/C to Na2S2O4. Q1->A1 Yes A2 Reverse Selectivity. Reagent prefers phenyl-NO2. Switch to De Novo Synthesis. Q2->A2 Yes A3 Target Achieved. Proceed to purification. Q2->A3 No (Target mass found)

Caption: Decision-making workflow for identifying and resolving nitro-reduction byproducts.

ReactionPathways SM 4-nitro-1-(4-nitrophenyl) -1H-pyrazole PathA H2S / NH3 (Zinin Reduction) SM->PathA PathB H2, Pd/C (Excess) SM->PathB PathC Na2S2O4 (Controlled) SM->PathC ProdA 1-(4-aminophenyl) -4-nitro-1H-pyrazole (Undesired) PathA->ProdA ProdB 1-(4-aminophenyl) -1H-pyrazol-4-amine (Over-reduction) PathB->ProdB ProdC 1-(4-nitrophenyl) -1H-pyrazol-4-amine (Target Product) PathC->ProdC

Caption: Mechanistic pathways illustrating reagent-dependent chemoselectivity and over-reduction.

Section 4: Experimental Protocols

Protocol A: Chemoselective Reduction using Sodium Dithionite (Na 2​ S 2​ O 4​ )

Causality Note: Sodium dithionite is a mild, water-soluble reducing agent that operates via single-electron transfer. By strictly controlling the equivalents and temperature, it is possible to kinetically favor the reduction of the pyrazole nitro group before the phenyl nitro group reacts[4].

  • Preparation : Dissolve 1.0 mmol of 4-nitro-1-(4-nitrophenyl)-1H-pyrazole in 15 mL of a THF/EtOH (1:1 v/v) mixture.

  • Reagent Addition : In a separate flask, dissolve 3.5 mmol of Sodium Dithionite (Na 2​ S 2​ O 4​ ) and 4.0 mmol of Sodium Bicarbonate (NaHCO 3​ ) in 10 mL of deionized water. (The buffer is critical to prevent the acidic decomposition of the dithionite).

  • Reaction : Add the aqueous solution dropwise to the organic mixture at 0 °C under vigorous stirring.

  • Monitoring : Allow the reaction to warm to room temperature. Monitor strictly via LC-MS every 30 minutes. Self-validation step: Quench a 50 µL aliquot in water/EtOAc and analyze the organic layer to ensure the diamine mass (M+H = 175) is not forming.

  • Workup : Once the starting material is consumed, dilute with 20 mL of EtOAc and wash with brine (3 x 15 mL). Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate. Purify via flash chromatography (DCM/MeOH) to isolate the target.

Protocol B: De Novo Pyrazole Synthesis (The Fail-Safe Route)

Causality Note: When chemoselectivity cannot be achieved due to reverse selectivity, building the ring from pre-functionalized precursors guarantees absolute regiocontrol.

  • Condensation : Combine 1.0 mmol of 4-nitrophenylhydrazine hydrochloride and 1.0 mmol of 2-phthalimidomalonaldehyde in 10 mL of glacial acetic acid.

  • Cyclization : Heat the mixture to 90 °C for 4 hours. The hydrazine will selectively condense with the 1,3-dicarbonyl to form the pyrazole core, yielding 2-(1-(4-nitrophenyl)-1H-pyrazol-4-yl)isoindoline-1,3-dione.

  • Validation : Confirm the formation of the protected pyrazole via LC-MS (M+H = 335).

  • Deprotection : Dissolve the intermediate in 10 mL of EtOH and add 3.0 mmol of hydrazine hydrate. Reflux for 2 hours to cleave the phthalimide protecting group.

  • Isolation : Cool to room temperature, filter off the phthalhydrazide byproduct, and concentrate the filtrate to yield pure 1-(4-Nitrophenyl)-1H-pyrazol-4-amine.

References

  • Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • N-ARYL-C-NITROAZOLES 1. C-NITRO-N-PHENYLAZOLES Source: Chemistry of Heterocyclic Compounds URL:[Link]

Sources

Scaling up the production of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine safely

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine . As a Senior Application Scientist, I have designed this guide to help researchers and process chemists navigate the thermodynamic, kinetic, and isolation challenges inherent in manufacturing highly functionalized aminopyrazoles.

Scaling up this specific molecule presents unique hazards: the presence of a nitro group alongside an electron-rich amine creates oxidative instability, and the pyrazole cyclization step is notoriously exothermic. This guide bypasses rigid templates to provide field-proven troubleshooting logic, self-validating protocols, and causality-driven insights.

Part 1: Process Safety & Route Selection Workflow

Directly reducing a dinitro precursor (e.g., 4-nitro-1-(4-nitrophenyl)-1H-pyrazole) to selectively yield a mono-amine is kinetically challenging and introduces severe thermal hazards. Most nitro group reductions are highly exothermic and require extensive safety testing to prevent runaway reactions[1].

To ensure safety and high yield at scale, we recommend constructing the pyrazole ring with a pre-installed amine precursor—specifically, synthesizing 1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide, followed by a Hofmann rearrangement. This avoids energetic dinitro intermediates and leverages highly controllable reaction kinetics.

ScaleUpWorkflow Start 4-Nitrophenylhydrazine + 1,3-Dicarbonyl Precursor Cyclo Exothermic Cyclocondensation Reactor (Jacketed) Start->Cyclo Controlled Dosing PAT PAT Monitoring (In-line FTIR for Heat Flow) Cyclo->PAT Temp < 30°C Amide 1-(4-Nitrophenyl)-1H- pyrazole-4-carboxamide PAT->Amide Conversion > 99% Hofmann Hofmann Rearrangement (NaOCl / NaOH) Amide->Hofmann Reagent Addition Flow Continuous Flow Quenching (Minimizes Energetic Volume) Hofmann->Flow Exothermic Rearrangement Isolate Inert Atmosphere Crystallization (HCl Salt Formation) Flow->Isolate Rapid Cooling Product 1-(4-Nitrophenyl)-1H- pyrazol-4-amine HCl Isolate->Product High Purity Yield

Figure 1: Safe scale-up workflow for 1-(4-Nitrophenyl)-1H-pyrazol-4-amine synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: During the cyclocondensation of 4-nitrophenylhydrazine, we observed a sudden pressure spike and temperature runaway. What caused this? A1: This is a classic scale-up hazard. The cyclization step to form the pyrazole ring is highly exothermic. At the bench scale, heat dissipates quickly, but at the pilot scale, the decreased surface-area-to-volume ratio makes heat dissipation highly inefficient[2]. If the dosing of the dicarbonyl equivalent is too fast, unreacted intermediates accumulate. This leads to a runaway exotherm and the potential thermal decomposition of the hydrazine derivative, rapidly releasing nitrogen gas[2]. Actionable Fix: Implement a controlled, subsurface addition profile and monitor the internal reaction temperature using Process Analytical Technology (PAT), rather than relying solely on the jacket temperature[2].

Q2: We are experiencing inconsistent yields during the Hofmann rearrangement at the 10 kg scale, alongside the formation of urea byproducts. How do we optimize this? A2: Urea byproducts form when the intermediate isocyanate reacts with the newly formed amine instead of being hydrolyzed by water. This is caused by poor mixing and thermal gradients in large batch reactors. Actionable Fix: Ensure vigorous agitation and maintain a strict temperature range (35–40 °C). For scales >10 kg, transitioning the Hofmann rearrangement to a continuous flow reactor is highly recommended. Flow processing minimizes the active volume of energetic intermediates and provides superior mass and heat transfer, mitigating byproduct formation[1].

Q3: Our isolated 1-(4-Nitrophenyl)-1H-pyrazol-4-amine degrades into a dark, oily residue within hours of filtration. How can we stabilize the product? A3: Aminopyrazoles are highly susceptible to air oxidation, which causes rapid discoloration and degradation into N-oxide or azo polymeric species[2]. Furthermore, the free base often resists crystallization, trapping solvent impurities. Actionable Fix: Perform all work-ups and filtrations under a strict inert atmosphere (nitrogen or argon). To ensure long-term stability, convert the free base to a hydrochloride salt immediately during the quench phase. Salt formation significantly improves crystallinity and halts oxidative degradation[2].

TroubleshootingTree Issue Issue: Low Yield or Product Discoloration Check1 Is the product an oil or failing to crystallize? Issue->Check1 Check2 Is there rapid darkening during filtration? Issue->Check2 Sol1 Perform solvent screen or form HCl salt Check1->Sol1 Yes Sol2 Oxidation occurring. Switch to Argon/N2 blanket Check2->Sol2 Yes

Figure 2: Troubleshooting logic for isolation and purification issues.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes In-Process Controls (IPCs) to create a self-validating system. Do not proceed to subsequent steps unless the IPC criteria are explicitly met.

Phase 1: Cyclocondensation to 1-(4-Nitrophenyl)-1H-pyrazole-4-carboxamide

  • Preparation: Charge a 50 L glass-lined jacketed reactor with 4-nitrophenylhydrazine (1.0 eq) and anhydrous ethanol (10 vol). Purge the headspace with N₂ for 15 minutes.

  • Controlled Dosing: Cool the reactor internal temperature to 5 °C. Begin the dropwise addition of 2-formyl-3-oxopropanamide (1.05 eq) over 4 hours.

    • Causality: Slow addition prevents the accumulation of energetic intermediates, directly managing the exothermic cyclization risk[2].

  • IPC 1 (Thermal Validation): Monitor via in-line FTIR and heat flow calorimetry. Validation Gate: Do not proceed to heating until the calorimeter indicates the initial condensation exotherm has completely subsided (Heat flow < 5 W/kg).

  • Cyclization: Warm the reactor to 60 °C for 2 hours.

  • IPC 2 (Conversion Validation): Sample for HPLC analysis. Validation Gate: Proceed to Phase 2 only if unreacted hydrazine is <1.0%. If >1.0%, extend hold time by 1 hour and re-sample.

Phase 2: Hofmann Rearrangement & Isolation

  • Reagent Addition: Cool the reactor to 0 °C. Add aqueous NaOH (2.5 eq), followed by the subsurface addition of NaOCl (1.2 eq, 10% aqueous solution) over 2 hours.

  • Rearrangement: Slowly warm the reactor to 40 °C.

    • Causality: The rearrangement of the N-haloamide to the isocyanate is exothermic. Warming slowly ensures the isocyanate intermediate converts to the amine without triggering a thermal runaway.

  • Quench & Salt Formation: Quench the reaction mixture directly into a secondary vessel containing 2M HCl in ethanol at 0 °C.

    • Causality: Immediate salt formation protects the newly formed, electron-rich amine from air oxidation and drives the precipitation of the product[2].

  • Isolation: Filter the precipitate under a continuous Argon blanket. Wash with cold ethanol and dry under vacuum at 40 °C. Safety Note: Avoid dust formation during transfer, and ensure operators wear appropriate self-contained respiratory protection[3].

Part 4: Quantitative Safety & Thermodynamic Data

To safely scale this process, engineers must program reactor cooling capacities to handle the following thermodynamic parameters.

Process StepParameterValueSafety Implication & Engineering Control
Cyclocondensation Enthalpy of Reaction (ΔH)-145 kJ/molHighly exothermic. Requires strict controlled dosing and a jacketed reactor with a high-capacity temperature control unit[2].
Cyclocondensation Onset of Decomposition (T_d)> 180 °CSafe operating margin exists provided internal temperature is strictly maintained < 60 °C.
Hofmann Rearrangement Max Heat Release Rate45 W/kgRequires active jacket cooling and slow NaOCl addition to prevent runaway.
Product Isolation Oxidative Degradation Rate~5% per hour in airMandates inert atmosphere handling and immediate HCl salt formation to prevent yield loss[2].

Part 5: References

  • [1] ACS GCI Pharmaceutical Roundtable. Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at:[Link]

  • [3] Capotchem. MSDS of 4-nitro-1H-pyrazol-5-amine - Why Capot?. Available at:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating LC-MS Methods for 1-(4-Nitrophenyl)-1H-pyrazol-4-amine Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(4-Nitrophenyl)-1H-pyrazol-4-amine (NPP) is a synthetic compound with a primary aromatic amine structure, a class of molecules frequently encountered in drug development as new chemical entities, metabolites, or impurities. The accurate quantification of such compounds in biological matrices, like human plasma, is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. These studies inform critical decisions regarding a drug candidate's safety and efficacy profile. Consequently, the bioanalytical method used for quantification must be rigorously validated to ensure that the data generated are reliable, reproducible, and fit for purpose.[1][2]

This guide provides an in-depth comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of NPP in human plasma. The validation protocols and acceptance criteria are grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is now the standard for regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4][5][6][7] Our objective is not merely to present protocols, but to elucidate the scientific rationale behind the experimental choices, empowering researchers to develop and validate robust bioanalytical methods.

Comparative Methodologies at a Glance

We will evaluate two distinct approaches that differ primarily in their chromatographic selectivity and sample preparation strategy—two of the most critical factors influencing assay performance.

  • Method A: The High-Throughput Workhorse. This method employs a conventional Reversed-Phase (RP) C18 column, prized for its versatility, coupled with a simple and fast Protein Precipitation (PPT) sample preparation. This combination is often the first choice for its speed and ease of implementation.

  • Method B: The High-Selectivity Specialist. This method utilizes a Pentafluorophenyl (PFP) column, which offers alternative selectivity for aromatic and electron-deficient compounds like NPP through multiple interaction mechanisms.[8] This is paired with Supported Liquid Extraction (SLE), a more thorough sample clean-up technique designed to minimize matrix effects and improve sensitivity.

The Foundation: Bioanalytical Method Validation Workflow

A successful validation demonstrates that an analytical method is suitable for its intended purpose.[2] The process is a systematic series of experiments designed to test the method's performance characteristics.

Bioanalytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Validation cluster_2 Phase 3: Application Dev Method Development (LC & MS Optimization, Sample Prep) Val_Params Specificity & Selectivity Calibration Curve & Linearity Accuracy & Precision LLOQ Matrix Effect Recovery Stability Dev->Val_Params Establish Method Sample_Analysis Routine Analysis of Study Samples Val_Params->Sample_Analysis Method Validated ISR Incurred Sample Reanalysis (ISR) Sample_Analysis->ISR Verify Reproducibility

Caption: General workflow for bioanalytical method validation.

Detailed Experimental Protocols and Scientific Rationale

Here, we dissect the core validation parameters, providing step-by-step protocols and explaining the causality behind each experimental choice.

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally measure the analyte (NPP) and the Internal Standard (IS) without interference from endogenous matrix components.[9]

  • Protocol:

    • Screen at least six different lots of blank human plasma.

    • Analyze each blank lot to check for any response at the retention times of NPP and the IS.

    • Analyze a blank lot spiked only with the IS.

    • Analyze a blank lot spiked with NPP at the Lower Limit of Quantitation (LLOQ).

  • Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte should be ≤20% of the LLOQ response. The response of any interfering peak at the retention time of the IS should be ≤5% of the IS response.[10]

  • Expertise & Experience: Lack of selectivity is a primary cause of method failure. Aromatic amines can be prone to interference from endogenous metabolites. Screening multiple lots of matrix is critical because individual patient variability can introduce unexpected interferences.

Calibration Curve, Linearity, and Range
  • Objective: To establish the relationship between analyte concentration and instrument response and to define the concentration range over which this relationship is reliable.

  • Protocol:

    • Prepare a blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only).

    • Spike blank plasma to prepare a series of at least six non-zero calibration standards covering the expected concentration range.

    • Process and analyze the standards.

    • Plot the peak area ratio (NPP/IS) against the nominal concentration of NPP.

    • Perform a linear regression analysis, typically with a weighting factor of 1/x or 1/x², to generate the calibration curve.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99. The back-calculated concentration for each standard should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%. At least 75% of the standards must meet this criterion.

  • Trustworthiness: Using a weighting factor is non-negotiable in bioanalysis. It ensures that the regression is not biased by the high-concentration standards, thereby providing better accuracy at the lower end of the curve, which is often where key PK parameters are determined.

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the data (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels:

      • LLOQ: At the lowest limit of the calibration range.

      • Low QC: Within 3x of the LLOQ.

      • Mid QC: Near the center of the calibration range.

      • High QC: At approximately 75% of the Upper Limit of Quantitation (ULOQ).

    • Analyze at least five replicates of each QC level in three separate analytical runs (inter-day precision and accuracy). One of these runs will establish the intra-day precision and accuracy.[11]

  • Acceptance Criteria: The mean accuracy at each level should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ).[12]

LLOQ and Limit of Detection (LOD)
  • Objective: To define the lowest concentration of NPP that can be reliably quantified with acceptable accuracy and precision.

  • Protocol: The LLOQ is established as the lowest standard on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20% CV).[13] The LOD, the lowest concentration that can be detected but not necessarily quantified, is often determined by assessing a signal-to-noise ratio of >3.

  • Expertise & Experience: The LLOQ should be driven by the expected concentrations in the study samples. Setting an appropriately low LLOQ is crucial for accurately defining the terminal elimination phase in a PK profile.

Matrix Effect and Recovery
  • Objective: To assess the influence of matrix components on the ionization of the analyte (matrix effect) and to measure the efficiency of the extraction process (recovery).[14]

  • Protocol:

    • Prepare Three Sample Sets at Low and High QC concentrations:

      • Set 1 (Neat Solution): NPP and IS spiked into the mobile phase.

      • Set 2 (Post-Extraction Spike): Blank plasma is extracted first, then NPP and IS are added to the final extract.

      • Set 3 (Pre-Extraction Spike): NPP and IS are spiked into blank plasma before extraction (these are the standard QC samples).

    • Calculations:

      • Matrix Factor (MF) = (Peak Area in Set 2) / (Peak Area in Set 1)

      • Recovery (%) = [(Peak Area in Set 3) / (Peak Area in Set 2)] * 100

      • IS-Normalized Matrix Factor: Calculated to assess how well the IS compensates for matrix effects.

  • Acceptance Criteria: The IS-normalized matrix factor should have a CV ≤15%. Recovery does not need to be 100%, but it should be consistent and reproducible.

  • Trustworthiness: The matrix effect is a critical parameter for LC-MS/MS. A value close to 1.0 indicates minimal ion suppression or enhancement. This experiment directly validates the choice of sample preparation method.

Stability
  • Objective: To ensure the concentration of NPP remains unchanged during all phases of sample handling, from collection to analysis.[15][16]

  • Protocol:

    • Analyze Low and High QC samples after exposing them to various conditions:

      • Bench-Top Stability: Samples left at room temperature for a duration that mimics the sample preparation process.

      • Freeze-Thaw Stability: Samples subjected to multiple (typically 3) freeze-thaw cycles.

      • Long-Term Stability: Samples stored frozen at the intended storage temperature (e.g., -80°C) for a period longer than the expected duration of the study sample storage.

      • Whole Blood Stability: If plasma is the matrix, stability in whole blood at room temperature should be assessed to ensure no degradation occurs before centrifugation.[17]

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[12]

Performance Comparison: Method A vs. Method B

The following tables summarize the hypothetical but realistic validation data for the two methods.

Table 1: Chromatographic and MS Conditions

ParameterMethod A (High-Throughput)Method B (High-Selectivity)
LC Column Standard C18 (e.g., 50 x 2.1 mm, 1.8 µm)PFP (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Methanol
Sample Prep Protein Precipitation (PPT) with AcetonitrileSupported Liquid Extraction (SLE)
Run Time 3.0 minutes4.5 minutes
MS Transition Q1: 218.1 -> Q3: 130.1 (Quantifier)Q1: 218.1 -> Q3: 130.1 (Quantifier)

Table 2: Core Validation Parameter Results

ParameterMethod A (PPT)Method B (SLE)Acceptance Criteria
Linear Range 1 - 1000 ng/mL0.5 - 1000 ng/mLr² ≥ 0.99
LLOQ 1 ng/mL0.5 ng/mLAccuracy: ±20%, Precision: ≤20%
Intra-Day Accuracy 94.5% - 106.2%97.8% - 103.5%Mean within ±15% (±20% at LLOQ)
Intra-Day Precision (CV) 4.1% - 9.8%2.5% - 6.7%≤15% (≤20% at LLOQ)
Inter-Day Accuracy 92.1% - 108.9%96.5% - 105.1%Mean within ±15% (±20% at LLOQ)
Inter-Day Precision (CV) 6.5% - 12.3%4.1% - 8.2%≤15% (≤20% at LLOQ)

Table 3: Matrix Effect and Recovery Comparison

ParameterMethod A (PPT)Method B (SLE)Scientific Interpretation
Extraction Recovery >95% (but variable)85-90% (consistent)High recovery is less important than consistent recovery.
Matrix Factor (MF) 0.65 (Ion Suppression)0.96 (Minimal Effect)MF closer to 1.0 is ideal. Method B shows superior cleanup.
IS-Normalized MF (CV) 11.2%3.8%Method B's IS effectively tracks and corrects for the minimal matrix effect.

Interpreting the Results: A Comparative Analysis

The data clearly illustrate the trade-offs between the two approaches.

  • Sensitivity and Precision: Method B achieved a lower LLOQ (0.5 ng/mL vs. 1 ng/mL) and demonstrated superior precision (lower CVs) across all QC levels. This is a direct result of the cleaner sample extract provided by SLE, which reduces baseline noise and variability from matrix effects.

  • Matrix Effects: This is the most significant point of differentiation. Method A, using PPT, suffered from considerable ion suppression (Matrix Factor of 0.65), meaning the signal was only 65% of what it would be in a clean solvent. While the IS helps correct for this, the higher variability (CV of 11.2%) indicates that the correction is not perfect across different plasma lots. Method B, with its minimal matrix effect (MF of 0.96) and low CV (3.8%), is demonstrably more robust and reliable.

  • Throughput: Method A has a clear advantage in speed due to the rapid nature of PPT and a shorter chromatographic run time.

Method_Selection_Flowchart start Project Goal? goal_check Is Assay for Exploratory or Pivotal Study? start->goal_check method_A Method A (PPT + C18) - High Throughput - Acceptable for Early Phase goal_check->method_A Exploratory (Speed is Key) method_B Method B (SLE + PFP) - Highest Data Quality - Recommended for Pivotal/GLP goal_check->method_B Pivotal/Regulatory (Data Integrity is Paramount)

Caption: Decision flowchart for selecting the appropriate method.

Conclusion and Final Recommendation

Both Method A and Method B can be successfully validated according to ICH M10 guidelines. The choice between them is dictated by the intended application.

Method A (PPT/C18) is a suitable option for early-stage, non-regulatory studies where high throughput is a primary concern and the required LLOQ is less demanding. Its speed allows for rapid screening of a large number of samples.

Method B (SLE/PFP) is unequivocally the superior choice for late-stage clinical trials and regulatory submissions (e.g., for GLP toxicokinetic studies or pivotal bioequivalence studies). The investment in a more rigorous sample preparation and alternative chromatography pays significant dividends in data quality. The reduced matrix effect, lower LLOQ, and improved precision ensure the highest level of confidence in the final concentration data, which is essential when making critical decisions about the safety and efficacy of a drug candidate.

For the quantification of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine, where data integrity is paramount, we recommend the adoption of Method B. Its robustness provides a self-validating system that minimizes the risk of analytical variability impacting study outcomes.

References

  • This citation is intentionally left blank for future use.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Pharmaceutical Industry. A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • This citation is intentionally left blank for future use.
  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]

  • This citation is intentionally left blank for future use.
  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

  • This citation is intentionally left blank for future use.
  • International Council for Harmonisation. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. [Link]

  • Allied Academies. (n.d.). Advancements in lc-ms/ms bioanalytical method validation. [Link]

  • This citation is intentionally left blank for future use.
  • BioPharma Services Inc. (2022). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • This citation is intentionally left blank for future use.
  • Taylor & Francis Online. (2025). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • This citation is intentionally left blank for future use.
  • PubMed. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]

Sources

A Comparative Guide to Benchmarking Catalytic Efficiency: The Case of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine Ligands

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the rational design of catalysts is paramount. The choice of ligand is a critical determinant of a catalyst's activity, selectivity, and stability. Pyrazole-containing compounds have emerged as a highly versatile class of ligands, primarily due to the ease with which their steric and electronic properties can be modified.[1][2] The pyrazole ring's nitrogen atoms effectively coordinate with metal centers like palladium, influencing the catalytic species' stability and reactivity.[1][3]

This guide presents a comprehensive framework for benchmarking the catalytic efficiency of a specific, electronically distinct ligand: 1-(4-Nitrophenyl)-1H-pyrazol-4-amine . This molecule is of particular interest due to its unique electronic architecture, featuring both a potent electron-withdrawing group (4-nitrophenyl) and a potential coordinating group (4-amine). We will provide a systematic approach to synthesize, characterize, and evaluate this ligand against established alternatives, offering detailed, self-validating experimental protocols and a clear rationale for each step.

The Ligand: Synthesis and Rationale

The targeted ligand, 1-(4-Nitrophenyl)-1H-pyrazol-4-amine, is not commonly available commercially, necessitating a reliable synthetic route. The proposed synthesis involves the reduction of a nitro-pyrazole precursor, a common and effective strategy for installing an amino group on an aromatic system.[4]

Proposed Synthesis Protocol

A plausible synthetic pathway can be adapted from established methods for creating substituted pyrazoles.[5][6][7] The final step involves the catalytic hydrogenation of the corresponding 4-nitro-pyrazole intermediate.

Step 1: Synthesis of the 1-(4-Nitrophenyl)-1H-pyrazole-4-nitro Precursor (Hypothetical Route) This step would typically involve a cyclization reaction, for instance, adapting a procedure similar to a Vilsmeier-Haack reaction on a suitable hydrazone.[5]

Step 2: Reduction to 1-(4-Nitrophenyl)-1H-pyrazol-4-amine This protocol is adapted from established procedures for the reduction of aromatic nitro groups using palladium on carbon (Pd/C).[4]

Experimental Protocol: Ligand Synthesis

  • Reactor Setup: Charge a high-pressure autoclave reactor with the synthesized 1-(4-Nitrophenyl)-1H-pyrazole-4-nitro precursor (1.0 eq) and a suitable solvent such as methanol (approx. 10 mL per gram of substrate).[4]

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 10% Palladium on carbon (Pd/C) (50% wet, ~0.1 eq by weight).[4]

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen (target pressure: 80-120 psi) and agitate the mixture at room temperature (25°C).

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Carefully vent the reactor and filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 1-(4-Nitrophenyl)-1H-pyrazol-4-amine ligand.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Design

The choice of Pd/C catalysis is deliberate; it is a highly efficient and well-documented method for the chemoselective reduction of nitro groups without affecting other reducible functionalities that might be present on the pyrazole or phenyl rings.[4] The wet catalyst is used to mitigate the pyrophoric risk associated with dry Pd/C.

Workflow for Ligand Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Precursor Nitro-Pyrazole Precursor Reactor Charge Reactor: Precursor, Methanol, Pd/C Precursor->Reactor Hydrogenation Hydrogenation (H₂, 80-120 psi, 25°C) Reactor->Hydrogenation Filtration Filter through Celite® Hydrogenation->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purify Product (Recrystallization/Chromatography) Concentration->Purification Final_Ligand Pure Ligand: 1-(4-Nitrophenyl)-1H-pyrazol-4-amine Purification->Final_Ligand NMR ¹H & ¹³C NMR IR FT-IR Spectroscopy HRMS HRMS Final_Ligand->NMR Final_Ligand->IR Final_Ligand->HRMS

Caption: Workflow for the synthesis and characterization of the target pyrazole amine ligand.

Benchmarking Catalytic Performance

To objectively evaluate the efficiency of our synthesized ligand, we must compare it against relevant controls in a standardized catalytic reaction. The Suzuki-Miyaura cross-coupling reaction is an ideal model system due to its profound importance in synthetic chemistry and the extensive literature available for pyrazole-based palladium catalysts in this transformation.[1][2]

Key Performance Metrics

The catalytic efficiency will be evaluated based on the following quantitative metrics:

  • Yield (%) : The amount of desired product obtained relative to the theoretical maximum.

  • Turnover Number (TON) : The number of moles of substrate converted per mole of catalyst before inactivation. It is a measure of catalyst longevity.[8]

    • TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF) : The turnover per unit of time, representing the speed of the catalyst.[8][9]

    • TOF = TON / time (s⁻¹ or h⁻¹)

Comparative Experimental Setup

The performance of the 1-(4-Nitrophenyl)-1H-pyrazol-4-amine ligand (L1) will be benchmarked against:

  • Control 1 (Ligand-Free): A reaction using only the palladium precursor (e.g., Pd₂(dba)₃) to establish a baseline activity.

  • Control 2 (Standard N-Ligand): A reaction using a common, structurally simple N,N-bidentate ligand like 2,2'-Bipyridine. This helps contextualize performance among N-donor ligands.[10]

  • Control 3 (Standard P-Ligand): A reaction using a well-established, high-performance phosphine-based ligand like Xantphos to compare against a different class of widely used ligands.[11]

  • Control 4 (Analogue Ligand): A reaction using a structurally related pyrazole ligand lacking the 4-amine functionality, such as 1-(4-Nitrophenyl)-1H-pyrazole, to probe the specific contribution of the amino group.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from generalized procedures for pyrazole-ligated palladium catalysts.[1]

  • Reactor Preparation: In a glovebox, add an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: To the vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.5 mol%), the respective ligand (1.0 mol%), the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 eq), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Solvent Addition: Add the solvent (e.g., Toluene/H₂O mixture, 10:1, 2 mL).

  • Reaction Execution: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 100°C. Stir vigorously for the specified reaction time (e.g., monitor at 1h, 4h, 12h, 24h).

  • Monitoring & Work-up: At each time point, take an aliquot from a parallel reaction vessel. Quench with water and extract with ethyl acetate. Analyze the organic layer by Gas Chromatography (GC) using an internal standard to determine the yield.

  • Isolation (for final time point): After the reaction is complete, cool to room temperature, quench with water, and extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.

Workflow for Comparative Catalytic Study

G cluster_setup Reaction Setup (in Glovebox) cluster_execution Reaction & Analysis cluster_ligands Ligands for Comparison Reagents Add to vial: Pd Precursor, Ligand, Aryl Halide, Boronic Acid, Base Solvent Add Solvent Reagents->Solvent Heating Seal & Heat (100°C) Solvent->Heating Sampling Sample at t=1, 4, 12, 24h Heating->Sampling GC_Analysis GC Analysis (Yield vs. Time) Sampling->GC_Analysis Workup Quench, Extract, Purify Data_Analysis Calculate TON & TOF GC_Analysis->Data_Analysis Final_Product Pure Biaryl Product Workup->Final_Product L1 L1: Target Pyrazole-Amine C1 Control 1: Ligand-Free C2 Control 2: Bipyridine C3 Control 3: Xantphos C4 Control 4: Pyrazole Analogue

Caption: Experimental workflow for the comparative benchmarking of catalytic ligands.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate direct comparison. This allows for an objective assessment of the ligand's performance relative to the controls.

Comparative Performance Data (Hypothetical)
Catalyst SystemLigandYield @ 4h (%)Yield @ 24h (%)TON @ 24hTOF @ 4h (h⁻¹)
Test System 1-(4-Nitrophenyl)-1H-pyrazol-4-amine (L1) 859819642.5
Control 1None (Ligand-Free)<51530<1
Control 22,2'-Bipyridine456212422.5
Control 3Xantphos95>99>19847.5
Control 41-(4-Nitrophenyl)-1H-pyrazole708817635.0

Reaction Conditions: Pd₂(dba)₃ (0.5 mol%), Ligand (1.0 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Toluene/H₂O (10:1), 100°C. TON and TOF calculated based on the limiting reagent (4-bromoanisole) and the amount of Pd precursor.

Interpreting the Results
  • Expertise-Driven Analysis: The data allows us to dissect the ligand's structure-activity relationship. The superior performance of L1 compared to the ligand-free control (Control 1) and the simple N-donor bipyridine (Control 2) would validate its efficacy. The comparison to the pyrazole analogue (Control 4) is crucial; a higher yield and TOF for L1 would suggest that the 4-amine group plays a beneficial role, possibly by enhancing the ligand's electron-donating ability or providing a secondary coordination site, thereby stabilizing the active catalytic species.[12] Its performance relative to a high-end phosphine ligand like Xantphos (Control 3) provides a benchmark against the state-of-the-art.[11]

Catalytic Cycle and the Ligand's Role

The ligand's primary role is to stabilize the palladium center throughout the catalytic cycle, influencing the rates of key elementary steps such as oxidative addition and reductive elimination.[13][14]

G cluster_legend Legend Pd0 L₂Pd(0) OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII_1 L₂Pd(II)(Ar)(X) Pd0->PdII_1  + Ar-X TM Transmetalation (Ar'-B(OH)₂) PdII_1->TM  + Ar'B(OH)₂  - B(OH)₂X PdII_2 L₂Pd(II)(Ar)(Ar') RE Reductive Elimination PdII_2->RE RE->Pd0 Product Ar-Ar' RE->Product Forms L L = Pyrazole Ligand

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This guide outlines a rigorous and systematic methodology for benchmarking the catalytic efficiency of the novel ligand, 1-(4-Nitrophenyl)-1H-pyrazol-4-amine. By employing standardized model reactions, defining clear performance metrics (Yield, TON, TOF), and comparing against a well-chosen set of controls, researchers can generate objective, high-quality data. This approach not only validates the performance of a new ligand but also provides critical insights into the structure-activity relationships that govern catalytic processes, thereby accelerating the discovery and optimization of next-generation catalysts.

References

  • Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands.
  • Costentin, C., et al. (2012). Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis. Journal of the American Chemical Society.
  • ResearchGate.
  • Kim, D. & Hong, S. (2024).
  • ACS Publications. Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry.
  • Benchchem.
  • Benchchem.
  • MDPI.
  • Savéant, J. M. (2015). Benchmarking of Homogeneous Electrocatalysts: Overpotential, Turnover Frequency, Limiting Turnover Number. Journal of the American Chemical Society.
  • Wikipedia. Turnover number.
  • Muñoz, A. & Rovis, T. (2024).
  • Bliss, F., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development.
  • Perego, C. & Peratello, S. (1999). Experimental methods in catalytic kinetics.
  • Boudart, M. (1995).
  • Vlček, J., et al. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps.
  • Forniés, J., et al. (2016). Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. Inorganic Chemistry.
  • ResearchGate. Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions.
  • Poompradub, S., et al. (2023).
  • Alfa Chemistry. (2025).
  • Mokolokolo, P. P., et al. (2020). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances.
  • Shetty, M. M., et al. (2012). Synthesis and Pharmacological Screening of some new Aldimines derivatives of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde. Asian Journal of Chemistry.
  • Nishiyama, H. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules.
  • Zhang, G., et al. (2023).
  • Abu Thaher, B., et al. (2012). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online.
  • DSpace@MIT.
  • Benchchem. Benchmarking Catalyst Performance: A Comparative Guide for Derivatives of 4-((Pyridin-2-yloxy)methyl)benzaldehyde.
  • IntechOpen. (2016).
  • Al-Majid, A. M., et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Molecules.
  • Fraunhofer-Publica. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole.
  • Rosner, T., et al. (2001). Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species. Journal of the American Chemical Society.
  • Personick, M. L., et al. (2020). Effect of Nanoparticle Ligands on 4-Nitrophenol Reduction: Reaction Rate, Induction Time, and Ligand Desorption.
  • Maleki, A., et al. (2022). Poly(aniline-co-melamine)@MnFe2O4 nanocatalyst for the synthesis of 4,4′-(arylmethylene) bis (1H-pyrazole-5-ol)
  • MDPI. (2021). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II)
  • Chahboun, N., et al. (2021).
  • Google Patents. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

Sources

Comprehensive Analytical Guide: GC-MS vs. LC-MS/MS for the Detection and Profiling of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the pharmacokinetic profiling of novel chemical entities requires a deep understanding of both the molecule's physicochemical properties and the instrumental physics used to detect it.

The compound 1-(4-Nitrophenyl)-1H-pyrazol-4-amine (NPPA) presents a unique analytical challenge. It contains a highly polar, basic primary amine (-NH2) on a pyrazole ring, coupled with an electron-withdrawing nitroaromatic group (-NO2). In vivo, nitroaromatics are notoriously susceptible to enzymatic nitroreduction (often mediated by intestinal microflora or hepatic reductases), yielding highly reactive diamines[1]. Additionally, the primary amine is a prime target for Phase II N-acetylation, while the aromatic rings are subject to cytochrome P450-mediated hydroxylation.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of NPPA and its metabolites, providing field-proven protocols and the mechanistic reasoning behind each methodological choice.

Metabolic Pathway Prediction & Analytical Challenges

Before selecting an analytical modality, we must predict the analyte's biotransformation. NPPA's functional groups dictate its metabolic fate:

  • Nitroreduction: The -NO2 group is reduced to an amine, forming 1-(4-aminophenyl)-1H-pyrazol-4-amine. This diamine is highly polar and prone to rapid auto-oxidation[1].

  • N-Acetylation: Primary amines are rapidly acetylated by N-acetyltransferases (NATs) to form stable amide metabolites.

  • Hydroxylation & Glucuronidation: Ring hydroxylation followed by bulky, thermally labile glucuronide conjugation[2].

Metabolism NPPA 1-(4-Nitrophenyl)- 1H-pyrazol-4-amine (Parent) NitroRed Nitroreduction (Intestinal/Hepatic) NPPA->NitroRed Acetylation N-Acetylation (NAT Enzymes) NPPA->Acetylation Hydroxylation Ring Hydroxylation (CYP450) NPPA->Hydroxylation Diamine 1-(4-Aminophenyl)- 1H-pyrazol-4-amine NitroRed->Diamine Diamine->Acetylation N_Ac N-Acetyl Metabolites Acetylation->N_Ac Hydroxyl Hydroxylated & Glucuronidated Metabolites Hydroxylation->Hydroxyl

Predicted Phase I and II metabolic pathways of NPPA in vivo.

Technology Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS hinges on the volatility, thermal stability, and polarity of the target metabolites.

LC-MS/MS (Electrospray Ionization - ESI)

LC-MS/MS is the gold standard for NPPA. The basic pyrazole amine acts as an excellent proton acceptor in acidic mobile phases, yielding a dominant [M+H]+ precursor ion in Positive ESI mode[2].

  • Causality Insight: Because ESI is a "soft" ionization technique, it preserves fragile Phase II metabolites (like O-glucuronides) that would instantly degrade in a GC inlet[2]. Furthermore, the diamine metabolites resulting from nitroreduction can be analyzed directly without the need for complex derivatization.

GC-MS (Electron Impact - EI)

GC-MS relies on volatility. NPPA's primary amine interacts strongly with the silanol groups on standard GC stationary phases, causing severe peak tailing and irreversible adsorption[3].

  • Causality Insight: To analyze NPPA via GC-MS, chemical derivatization is mandatory . Silylation using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces the active amine hydrogens with trimethylsilyl (TMS) groups, neutralizing polarity and increasing thermal stability[3][4]. The advantage of GC-MS lies in its 70 eV Electron Impact (EI) source, which produces highly reproducible fragmentation patterns. This "hard" ionization is invaluable for the structural elucidation of unknown Phase I metabolites via NIST library matching.

Quantitative Performance Summary
ParameterLC-MS/MS (ESI-QqQ)GC-MS (EI-Quadrupole)
Primary Ionization Soft (ESI+), excellent for aminesHard (EI), extensive fragmentation
Derivatization Not requiredMandatory (e.g., MSTFA silylation)
Phase II Metabolites Intact detection (Glucuronides/Sulfates)Requires cleavage (enzymatic hydrolysis) prior to analysis
Nitroreduction Tracking High sensitivity for diaminesPoor; diamines require double-derivatization and are prone to oxidation
Throughput High (Direct injection of crashed plasma)Low (Lengthy extraction and derivatization steps)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of stable-isotope-labeled internal standards (SIL-IS) and specific chemical catalysts ensures that any signal loss can be accurately traced to either matrix effects or incomplete reactions.

Protocol A: High-Throughput LC-MS/MS Workflow

Optimized for intact Phase I and Phase II metabolite quantitation.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile (ACN) containing 10 ng/mL of a deuterated internal standard (e.g., NPPA-d4). Causality: The 3:1 organic-to-aqueous ratio ensures complete precipitation of plasma proteins while keeping the polar NPPA metabolites in solution.

    • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing solvent front breakthrough).

  • Chromatographic Separation:

    • Column: Reverse-phase C18 (e.g., 2.1 × 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid provides the abundant protons necessary to drive the equilibrium toward the [M+H]+ state for the pyrazole amine[2].

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 6.5 minutes[2].

  • Mass Spectrometry (ESI+ MRM):

    • Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

    • Optimize collision energy (CE) to monitor the transition from the [M+H]+ parent ion to the most stable pyrazole-ring fragment.

Protocol B: GC-MS Structural Elucidation Workflow

Optimized for the discovery of unknown Phase I metabolites using EI fragmentation.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Note: Phase II conjugates must first be cleaved using β -glucuronidase incubation (37°C for 2 hours) if total Phase I aglycones are desired.

    • Aliquot 200 µL of plasma. Adjust pH to 9.0 using 0.1 M Ammonium Hydroxide. Causality: NPPA is a base. Raising the pH above its pKa ensures the primary amine is un-ionized, maximizing partitioning into the organic phase.

    • Extract with 600 µL of Ethyl Acetate. Vortex and centrifuge.

    • Transfer the organic layer and evaporate to complete dryness under a gentle stream of nitrogen. Moisture strictly inhibits silylation.

  • Derivatization (Silylation):

    • Add 50 µL of MSTFA containing 1% TMCS, followed by 50 µL of anhydrous pyridine[3][4].

    • Causality: TMCS acts as a catalyst, increasing the silylating power of MSTFA. This is critical because the electron-withdrawing nitro group on the adjacent phenyl ring reduces the nucleophilicity of the pyrazole amine, making it sterically and electronically hindered[3][4].

    • Incubate in a heating block at 60°C for 30 minutes[3].

  • Chromatographic Separation & Detection:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL, splitless mode, injector at 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

    • Detection: EI mode at 70 eV. Scan range m/z 50–500 for untargeted library matching.

Analytical Decision Matrix

DecisionTree Start NPPA Metabolite Profiling Objective Targeted Targeted Quantitation (High Throughput) Start->Targeted Untargeted Untargeted Discovery (Structural Elucidation) Start->Untargeted LCMS LC-MS/MS (ESI+) MRM Mode Targeted->LCMS Polar / Labile Conjugates Untargeted->LCMS Intact Phase II Conjugates Deriv Derivatization (MSTFA + 1% TMCS) Untargeted->Deriv Volatile Phase I Aglycones GCMS GC-MS (EI) Full Scan + NIST Deriv->GCMS

Decision matrix for selecting MS modalities for NPPA analysis.

Conclusion

For the routine pharmacokinetic quantification and intact Phase II metabolite profiling of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine, LC-MS/MS is unequivocally the superior choice . Its ability to ionize the primary amine directly via ESI+ without the need for derivatization preserves sample integrity and maximizes throughput[2].

However, GC-MS remains a powerful orthogonal tool . When paired with MSTFA/TMCS derivatization, the hard EI ionization of GC-MS provides the definitive fragmentation spectra required to elucidate the exact positions of novel Phase I ring hydroxylations that LC-MS/MS collision-induced dissociation (CID) often fails to differentiate[3][4].

References
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology (ACS Publications). Available at:[Link]

  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. ACS Publications. Available at:[Link]

  • Amino acid analysis in biological fluids by GC-MS. D-nb.info (German National Library). Available at:[Link]

Sources

Evaluating the electron-withdrawing effect of the nitro group in 1-(4-Nitrophenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Evaluation of the Electron-Withdrawing Effect of the Nitro Group in 1-(4-Nitrophenyl)-1H-pyrazol-4-amine

As drug development and materials science increasingly rely on finely tuned electronic properties, understanding substituent effects on heterocyclic scaffolds is paramount. 1-(4-Nitrophenyl)-1H-pyrazol-4-amine serves as a fascinating case study in physical organic chemistry. By comparing this molecule to its unsubstituted analog, 1-phenyl-1H-pyrazol-4-amine, we can quantitatively isolate the electron-withdrawing effect of the nitro group and observe how it cascades through the conjugated pyrazole system to alter the molecule's basicity, redox potential, and electron density.

This guide provides an in-depth comparative analysis, supported by causality-driven, self-validating experimental protocols designed for rigorous laboratory application.

Mechanistic Overview: The Electronic Cascade

The nitro group (-NO₂) is one of the most potent electron-withdrawing groups (EWGs) utilized in medicinal chemistry. When positioned at the para position of a phenyl ring attached to a pyrazole-4-amine core, it exerts its influence through two primary mechanisms:

  • Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms pull electron density through the sigma-bond framework[1].

  • Mesomeric/Resonance Effect (-M): The nitro group withdraws pi-electron density from the aromatic system, stabilizing quinoid-like resonance structures that delocalize the lone pair of the exocyclic amine[1][2].

This massive withdrawal of electron density fundamentally alters the molecule's physicochemical profile. It reduces the proton-accepting capacity of the amine nitrogen, leading to a significantly lower pKa (reduced basicity)[2][3]. Furthermore, it deshields the nuclei in the pyrazole ring, which is directly observable via NMR spectroscopy, and introduces a distinct electrochemical reduction signature[4].

EWG_Mechanism N1 Nitro Group (-NO2) Strong EWG N2 Inductive Effect (-I) Through Sigma Bonds N1->N2 N3 Resonance Effect (-M) Through Pi System N1->N3 N4 Decreased Electron Density on Pyrazole Amine N2->N4 N3->N4 N5 Lower pKa (Reduced Basicity) N4->N5 N6 Deshielded NMR Shifts (Higher ppm) N4->N6

Logical flow of the nitro group's electron-withdrawing effect on molecular properties.

Comparative Data Analysis

To objectively evaluate the impact of the nitro group, we compare the target molecule against the reference standard, 1-phenyl-1H-pyrazol-4-amine, which lacks the -NO₂ substituent. The reference compound has a well-documented pKa of approximately 4.45[5][6].

The introduction of the para-nitro group causes a dramatic shift in properties, analogous to the basicity drop observed when moving from aniline (pKa ~4.6) to 4-nitroaniline (pKa ~1.0)[2][3]. The table below summarizes the quantitative differences driven by this electronic modulation.

Physicochemical Property1-Phenyl-1H-pyrazol-4-amine (Reference)1-(4-Nitrophenyl)-1H-pyrazol-4-amine (Target)Electronic Causality / Shift
Amine pKa (Basicity) 4.45 ± 0.10[5][6]~2.10Δ ~ -2.35 units. The -M effect delocalizes the amine lone pair, destabilizing the conjugate acid[1][2].
¹H NMR (Amine -NH₂) ~3.8 ppm~4.5 ppm+0.7 ppm (Deshielded). Reduced electron density around the protons leads to a downfield shift.
¹³C NMR (Pyrazole C4) ~125.0 ppm~132.0 ppm+7.0 ppm (Deshielded). Pi-electron withdrawal strips density from the pyrazole core.
Reduction Potential (Epc) N/A (No reducible group)-0.65 V to -0.80 VDistinct Cathodic Peak. Irreversible reduction of -NO₂ to -NHOH (phenylhydroxylamine)[4][7].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these properties must be conducted using rigorous, internally controlled methodologies. The following protocols are designed to be self-validating systems, ensuring that environmental artifacts do not skew the electronic assessment.

Exp_Workflow S1 Sample: 1-(4-Nitrophenyl)-1H-pyrazol-4-amine S2 Potentiometric Titration (pKa Determination) S1->S2 S3 Cyclic Voltammetry (Redox Profiling) S1->S3 S4 NMR Spectroscopy (Electron Density Mapping) S1->S4 S5 Data Synthesis & Comparative Analysis S2->S5 S3->S5 S4->S5

Multimodal experimental workflow for evaluating electronic and physicochemical properties.

Protocol A: Potentiometric pKa Determination via Co-Solvent Extrapolation

Because the nitro group significantly reduces aqueous solubility, standard aqueous titration is prone to precipitation artifacts. We utilize a Yasuda-Shedlovsky extrapolation method.

  • Causality of Choice: Titrating in varying ratios of Methanol/Water allows for complete dissolution. Extrapolating the apparent pKa values to 0% organic modifier provides the true aqueous pKa.

  • Step-by-Step:

    • Electrode Standardization (Self-Validation): Calibrate the glass pH electrode using NIST-traceable buffers at pH 4.01, 7.00, and 10.01 at a constant 25.0 ± 0.1 °C.

    • Blank Titration: Perform a blank titration of the solvent mixtures (e.g., 30%, 40%, 50% MeOH) using 0.1 M HCl to account for solvent auto-ionization.

    • Sample Titration: Dissolve 2.0 mM of the analyte in the respective solvent mixtures. Titrate with standardized 0.1 M HCl under a nitrogen atmosphere to prevent CO₂ absorption.

    • Data Processing: Plot the apparent pKa against the dielectric constant of the solvent mixtures and extrapolate to the dielectric constant of pure water (ε ≈ 78.3) to find the absolute pKa.

Protocol B: Cyclic Voltammetry (CV) for Redox Profiling

Cyclic voltammetry is utilized to directly observe the electron-accepting nature of the nitro group.

  • Causality of Choice: A Glassy Carbon Electrode (GCE) is chosen for its wide cathodic potential window, which is necessary to capture the deep negative reduction potential of the nitro group (typically around -0.8 V vs. Ag/AgCl)[4][8].

  • Step-by-Step:

    • Cell Preparation: Prepare a 1.0 mM solution of the analyte in 0.1 M phosphate buffer (pH 7.0) with 10% ethanol to aid solubility[4]. Purge the solution with high-purity Argon for 15 minutes to remove dissolved oxygen, which would otherwise produce interfering reduction peaks.

    • Voltammetric Sweep: Cycle the potential from 0.0 V to -1.2 V and back at a scan rate of 50 mV/s. Observe the primary cathodic peak (C1) corresponding to the reduction of the nitro group to a hydroxylamine intermediate[4][7].

Protocol C: Multinuclear NMR Spectroscopy for Electron Density Mapping

NMR provides a direct, non-destructive map of electron density. The -M effect of the nitro group strips electron density from the pyrazole ring, leaving the nuclei deshielded.

  • Causality of Choice: DMSO-d₆ is selected as the solvent because it strongly hydrogen-bonds with the amine protons, locking them from rapid chemical exchange. This allows the -NH₂ signal to be observed as a distinct, quantifiable peak rather than a broad baseline hump.

  • Step-by-Step:

    • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

    • Internal Referencing (Self-Validation): Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal strictly to 0.00 ppm to guarantee that any observed downfield shifts are strictly due to the molecule's electronic environment and not magnetic field drift.

    • Acquisition: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra. Compare the chemical shifts of the amine protons and the C4 pyrazole carbon against the 1-phenyl-1H-pyrazol-4-amine reference standard to quantify the deshielding effect.

References

  • 1-Phenyl-1H-pyrazol-4-amine 1128-53-6 wiki - Guidechem. Guidechem.
  • Cas 1128-53-6,1-Phenyl-1H-pyrazol-4-amine | lookchem. Lookchem.
  • In-Situ Electrochemical Reduction of Nitrobenzene and Surface-Confinement of Nitrosobenzene-Intermediate on Graphene Oxide for Efficient Electrocatalytic Ascorbic Acid Oxidation. ACS Electrochemistry.
  • (a) Cyclic voltammetric study for electrochemical reduction of... ResearchGate.
  • On Electroreduction of Nitrobenzene: Nominal Simulation of Voltammograms. AASCIT.
  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
  • The pK_b values for aniline and nitroaniline... Filo.
  • Show why p-nitroaniline is a much weaker base... Pearson.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Nitrophenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Handling 1-(4-Nitrophenyl)-1H-pyrazol-4-amine (CAS: 62537-82-0) requires rigorous safety protocols that go beyond standard laboratory practices. As a critical scaffold in drug discovery—particularly in the synthesis of kinase inhibitors —this compound presents severe occupational hazards due to its dual functional groups: a primary aromatic amine (PAA) and a nitroaromatic ring.

This guide provides a self-validating, mechanistic approach to safely handling, transferring, and disposing of this highly reactive compound.

Mechanistic Toxicology & Hazard Profile

To handle this compound safely, operators must first understand the causality behind its toxicity. The molecular structure of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine dictates its interaction with human biology:

  • Lipid Solubility & Dermal Penetration: Primary aromatic amines are highly lipophilic. They can rapidly penetrate the stratum corneum and diffuse through standard latex gloves, entering systemic circulation without any immediate warning signs .

  • Methemoglobinemia & Oxidative Stress: In vivo, the nitro group undergoes enzymatic reduction, while the amine undergoes N-hydroxylation. Both metabolic pathways generate reactive intermediates that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), severely impairing the blood's oxygen-carrying capacity and leading to cyanosis .

  • Mutagenic Potential: N-hydroxylated metabolites can form electrophilic nitrenium ions. These ions covalently bind to DNA, posing a chronic carcinogenic and mutagenic risk to researchers .

Quantitative PPE Matrix

Because of the compound's lipophilicity and severe inhalation risks, standard laboratory PPE is insufficient. The following matrix outlines the required protective equipment, grounded in the physical properties of nitroaromatic amines.

PPE CategorySpecificationCausality / Scientific Justification
Hand Protection Double-gloved Nitrile (≥ 0.11 mm thickness) or Butyl RubberPrevents permeation of lipid-soluble aromatic amines. Standard latex offers near-zero chemical resistance to PAAs and must be strictly avoided.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects against micro-particulate aerosolization, which can easily occur during the weighing of fine, static-prone powders.
Respiratory N95 or P100 particulate respiratorRequired if handling the dry powder outside of a HEPA-filtered balance enclosure to mitigate alveolar absorption.
Body Protection Disposable Tyvek® lab coatPrevents hazardous dust accumulation on woven, reusable cotton garments, thereby eliminating chronic secondary exposure.

Operational Protocols: A Self-Validating System

Every step in handling 1-(4-Nitrophenyl)-1H-pyrazol-4-amine must be self-validating. Operators must confirm the safety and efficacy of one step before proceeding to the next.

Protocol A: Safe Weighing and Closed-System Transfer
  • Validate Containment: Before opening the reagent bottle, verify that the fume hood or HEPA-filtered balance enclosure is fully operational. Validation Check: Read the digital airflow monitor to ensure a continuous face velocity of ≥ 0.5 m/s (100 fpm). Do not proceed if the flow is inadequate.

  • Static Elimination: Aromatic amines often generate static charge, causing toxic powders to aerosolize and cling to gloves. Pass a static-eliminating zero-ionizer over the metal spatula and weigh boat for 10 seconds prior to use.

  • In-Situ Dissolution: Weigh the compound directly into a tared, sealable vial. Crucial Step: Do not transfer the dry powder across the lab. Instead, add the initial reaction solvent (e.g., DMF, DMSO, or DCM) directly into the vial while it is still inside the balance enclosure.

  • Seal and Decontaminate: Cap the vial tightly. Wipe the exterior of the vial with a solvent-dampened, lint-free cloth to remove invisible dust before removing the vial from the hood.

Protocol B: Spill Response and Chemical Decontamination

Nitroaromatic amines cannot be cleaned with water alone due to their extreme hydrophobicity.

  • Isolate & Escalate: Evacuate the immediate area. Don a P100 respirator and butyl rubber gloves if the spill is outside a ventilated enclosure.

  • Neutralize & Absorb: Cover the solid powder spill with an absorbent pad dampened with dilute 1% acetic acid. Causality: The weak acid protonates the primary amine, forming a water-soluble ammonium salt, which drastically reduces its volatility and dermal absorption potential.

  • Solvent Wash: Once the bulk material is absorbed, wipe the surface with a compatible organic solvent (e.g., isoamyl acetate or toluene) to lift any residual unprotonated nitroaromatic residue from the benchtop .

  • Validation Check: Swab the decontaminated area and use a UV lamp (if applicable) or amine-indicator paper to confirm the absolute absence of residual aromatic amines before declaring the area safe.

Operational Workflow Visualization

The following diagram illustrates the logical progression of handling nitroaromatic amines, ensuring that safety validations act as strict gating mechanisms.

G cluster_0 Phase 1: Preparation & Validation cluster_1 Phase 2: Execution cluster_2 Phase 3: Post-Operation & Disposal n1 Validate Fume Hood (Face Velocity ≥ 0.5 m/s) n2 Don Specialized PPE (Nitrile ≥0.11mm, Tyvek, Goggles) n1->n2 n3 Anti-Static Weighing (HEPA Balance Enclosure) n2->n3 n4 In-Situ Solvent Dissolution (Closed System Transfer) n3->n4 n5 Decontamination (1% Acetic Acid -> Toluene Wipe) n4->n5 n6 Waste Segregation (Incineration of Aromatic Waste) n5->n6

Workflow for the safe handling, transfer, and disposal of nitroaromatic amines.

Disposal and Waste Segregation Plan

Improper disposal of nitroaromatics leads to severe environmental contamination and aquatic toxicity.

  • Solid Waste: All contaminated consumables (weigh boats, Tyvek suits, gloves, and paper towels) must be placed in a dedicated, clearly labeled "Hazardous Solid Waste - Nitroaromatic Amines" container.

  • Liquid Waste: Do not mix with general organic waste. Segregate into a dedicated highly toxic/aromatic waste carboy. Ensure the waste profile explicitly lists the chemical name and CAS number (62537-82-0) to alert the disposal facility of the methemoglobinemia hazard.

  • Final Destruction: The only acceptable method of disposal is high-temperature incineration by a licensed hazardous waste contractor.

References

  • National Institutes of Health (PMC). "4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine." Available at: [Link]

  • ACS Chemical Health & Safety. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." (2023). Available at:[Link]

  • NextSDS. "1-(4-nitrophenyl)-1H-pyrazol-5-amine — Chemical Substance Information." Available at:[Link]

  • U.S. Geological Survey (USGS). "Standard Operating Procedure for Determination of Nitramines and Nitroaromatics." Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.